molecular formula C13H10OS B075716 4-(Phenylthio)benzaldehyde CAS No. 1208-88-4

4-(Phenylthio)benzaldehyde

Cat. No.: B075716
CAS No.: 1208-88-4
M. Wt: 214.28 g/mol
InChI Key: VDNBWBPUFMZCEW-UHFFFAOYSA-N
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Description

4-(Phenylthio)benzaldehyde is a useful research compound. Its molecular formula is C13H10OS and its molecular weight is 214.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-phenylsulfanylbenzaldehyde
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InChI

InChI=1S/C13H10OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNBWBPUFMZCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153019
Record name Benzaldehyde, p-phenylthio-
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Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1208-88-4
Record name 4-(Phenylthio)benzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, p-phenylthio-
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Record name Benzaldehyde, p-phenylthio-
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Record name p-(phenylthio)benzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Phenylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(Phenylthio)benzaldehyde (CAS No. 1208-88-4), a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. The document details its chemical and physical properties, experimental protocols for its synthesis and characterization, reactivity, and safety information.

Chemical Identity and Properties

This compound is an organic compound featuring a benzaldehyde core substituted with a phenylthio (-SPh) group at the para-position.[1] This structure, containing both an aldehyde and a thioether functional group, imparts a unique reactivity profile that makes it a valuable building block in the synthesis of more complex molecules.[2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1208-88-4[1][3][4]
Molecular Formula C₁₃H₁₀OS[1][4][5]
IUPAC Name 4-(Phenylsulfanyl)benzaldehyde[3]
Synonyms This compound, 4-Formyldiphenyl sulfide, Benzaldehyde, p-(phenylthio)-[1][4][5]
InChI InChI=1S/C13H10OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H[1][5]
InChIKey VDNBWBPUFMZCEW-UHFFFAOYSA-N[1][4][5]
SMILES S(C1=CC=C(C=O)C=C1)C2=CC=CC=C2[1][5]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 214.28 g/mol [4][5]
Appearance Off-white to light brown solid or powder; Pale yellow to light brown solid or liquid[1][2][4][5][6]
Melting Point 53-54 °C[4][5][6]
Boiling Point 136-138 °C at 0.1 Torr[4][5][6]
Density 1.2 ± 0.1 g/cm³ (Predicted)[4][5][6]
Flash Point 209.9 ± 8.9 °C[4]
Refractive Index 1.645[4]
Polar Surface Area (PSA) 42.4 Ų[4]
LogP (XLogP3) 3.5[4]
Vapor Pressure 6.64E-06 mmHg at 25°C[4]
Storage Temperature 2-8°C, under inert atmosphere (Nitrogen or Argon)[2][3][5][6]

Synthesis and Experimental Protocols

This compound is a crucial intermediate in the synthesis of various derivatives, including compounds evaluated for antimicrobial activity.[7][8]

A common synthetic route involves the reaction of a halo-benzaldehyde with thiophenol in the presence of a suitable base and catalyst. While specific reaction conditions can vary, a general protocol is outlined below.

Experimental Protocol: Synthesis of this compound

  • Reactant Preparation: To a reaction vessel equipped with a stirrer and reflux condenser, add 4-chlorobenzaldehyde, an equimolar amount of thiophenol, and a suitable solvent (e.g., DMF or DMSO).

  • Base Addition: Add a base, such as potassium carbonate or sodium hydride, to the mixture to facilitate the nucleophilic aromatic substitution reaction.

  • Catalysis (Optional): A copper-based catalyst may be employed to improve reaction rates and yield.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) and reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

G cluster_synthesis Synthesis Workflow cluster_workup Workup & Purification A Combine 4-Halobenzaldehyde, Thiophenol, Base, and Solvent B Heat Mixture under Inert Atmosphere (Reflux) A->B C Monitor Reaction by TLC B->C D Quench with Water & Extract with Organic Solvent C->D Upon Completion E Wash, Dry, and Concentrate Organic Phase D->E F Purify by Column Chromatography or Recrystallization E->F G Obtain Pure Product F->G G cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation start Purified Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data Confirm Proton & Carbon Environment nmr->nmr_data ir_data Identify Functional Groups (C=O, C-S) ir->ir_data ms_data Verify Molecular Weight & Formula ms->ms_data end Structural Confirmation & Purity Assessment nmr_data->end ir_data->end ms_data->end G cluster_aldehyde Aldehyde Reactions cluster_sulfur Sulfur Reactions center This compound oxidation Oxidation to Carboxylic Acid center->oxidation [O] reduction Reduction to Alcohol center->reduction [H] wittig Wittig Reaction (Alkene Synthesis) center->wittig Ph₃P=CHR reductive_amination Reductive Amination (Amine Synthesis) center->reductive_amination R₂NH, [H] oxidation_s Oxidation to Sulfoxide/Sulfone center->oxidation_s m-CPBA

References

An In-depth Technical Guide to the Spectral Data of 4-(Phenylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile organic compound 4-(Phenylthio)benzaldehyde. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting detailed spectral information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The synthesis and characterization of this compound are crucial for its application as an intermediate in the preparation of various pharmaceutical and bioactive molecules.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound, providing a clear and concise reference for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.92s1HAldehyde proton (-CHO)
7.78 - 7.75m2HAromatic protons (ortho to -CHO)
7.34 - 7.31m2HAromatic protons (meta to -CHO)
7.45 - 7.36m3HAromatic protons (phenylthio group)
7.64 - 7.59m2HAromatic protons (phenylthio group)

¹³C NMR (Carbon-13 NMR) Spectral Data

Chemical Shift (δ) ppmAssignment
191.1Aldehyde carbon (C=O)
147.9Aromatic carbon (C-S)
133.0Aromatic carbons
129.9Aromatic carbons
129.2Aromatic carbons
128.5Aromatic carbons
125.2Aromatic carbons
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
~3060Aromatic C-H stretch
~2820, ~2720Aldehyde C-H stretch (Fermi doublet)
~1700Carbonyl (C=O) stretch of aldehyde
~1580Aromatic C=C stretch
~1200C-S stretch
Mass Spectrometry (MS)
m/zIon Assignment
214[M]⁺ (Molecular ion)
213[M-H]⁺
185[M-CHO]⁺
109[C₆H₅S]⁺
77[C₆H₅]⁺

Experimental Protocols

The spectral data presented in this guide were obtained using standard analytical techniques. The following sections provide an overview of the methodologies typically employed for the acquisition of NMR, IR, and MS data for compounds such as this compound.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a potassium bromide (KBr) plate or as a KBr pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 4-fluorobenzaldehyde with thiophenol in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethyl sulfoxide (DMSO).[1]

Synthesis 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reaction Reaction 4-Fluorobenzaldehyde->Reaction Thiophenol Thiophenol Thiophenol->Reaction Potassium Carbonate (K2CO3) Potassium Carbonate (K2CO3) Potassium Carbonate (K2CO3)->Reaction Base DMSO DMSO DMSO->Reaction Solvent This compound This compound Reaction->this compound

Caption: Synthetic scheme for this compound.

Experimental Workflow for Spectral Analysis

The general workflow for obtaining and analyzing the spectral data of a synthesized compound like this compound is outlined below.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesized Compound Synthesized Compound NMR NMR Synthesized Compound->NMR IR IR Synthesized Compound->IR MS MS Synthesized Compound->MS Structure Elucidation Structure Elucidation NMR->Structure Elucidation IR->Structure Elucidation MS->Structure Elucidation

Caption: General workflow for spectral analysis.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-(Phenylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-(phenylthio)benzaldehyde, a versatile intermediate in organic synthesis. The document details established synthetic methodologies, including experimental protocols and quantitative data. Furthermore, it outlines effective purification techniques crucial for obtaining high-purity material essential for research and development applications.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: nucleophilic aromatic substitution and the selective oxidation of 4-(phenylthio)benzyl alcohol.

Nucleophilic Aromatic Substitution of 4-Fluorobenzaldehyde with Thiophenol

This method involves the reaction of 4-fluorobenzaldehyde with thiophenol in the presence of a base. The fluoride ion acts as a good leaving group, facilitating its displacement by the thiophenolate anion.

Reaction Scheme:

Synthesis_Route_1 cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde This compound This compound 4-Fluorobenzaldehyde->this compound + Thiophenol Thiophenol Thiophenol Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., DMF) Solvent (e.g., DMF)

Figure 1: Synthesis via Nucleophilic Aromatic Substitution.

Experimental Protocol:

A detailed experimental protocol for this synthesis is as follows:

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add thiophenol (1.0-1.2 eq) and a base like potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

ParameterValue
Reactants 4-Fluorobenzaldehyde, Thiophenol
Base Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Temperature 80-120 °C
Typical Yield 85-95%
Purity (crude) >90%

Table 1: Quantitative Data for Nucleophilic Aromatic Substitution

Selective Oxidation of 4-(Phenylthio)benzyl Alcohol

This alternative route involves the oxidation of 4-(phenylthio)benzyl alcohol to the corresponding aldehyde. The key challenge in this synthesis is the selective oxidation of the alcohol in the presence of the sulfide group, which is also susceptible to oxidation. Mild and selective oxidizing agents are therefore required.

Reaction Scheme:

Synthesis_Route_2 cluster_reactant Reactant cluster_reagents Reagents cluster_product Product 4-(Phenylthio)benzyl alcohol 4-(Phenylthio)benzyl alcohol This compound This compound 4-(Phenylthio)benzyl alcohol->this compound + [O] Oxidizing Agent Oxidizing Agent Solvent Solvent

Figure 2: Synthesis via Selective Oxidation.

Experimental Protocol:

A variety of mild oxidizing agents can be employed for this transformation. A representative protocol using pyridinium chlorochromate (PCC) is provided below.

  • Suspend pyridinium chlorochromate (PCC) (1.5 eq) in a chlorinated solvent such as dichloromethane (DCM).

  • To this suspension, add a solution of 4-(phenylthio)benzyl alcohol (1.0 eq) in dichloromethane.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium residues.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

ParameterValue
Reactant 4-(Phenylthio)benzyl alcohol
Oxidizing Agent Pyridinium Chlorochromate (PCC)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Typical Yield 70-85%
Purity (crude) >85%

Table 2: Quantitative Data for Selective Oxidation

Purification of this compound

To achieve the high purity required for most applications, the crude this compound must be purified. The most common and effective methods are recrystallization and column chromatography.

Purification_Workflow Crude Product Crude Product Purification Method Purification Method Crude Product->Purification Method Recrystallization Recrystallization Purification Method->Recrystallization Option 1 Column Chromatography Column Chromatography Purification Method->Column Chromatography Option 2 Pure Crystals Pure Crystals Recrystallization->Pure Crystals Pure Fractions Pure Fractions Column Chromatography->Pure Fractions Final Product Final Product Pure Crystals->Final Product Solvent Evaporation Solvent Evaporation Pure Fractions->Solvent Evaporation Solvent Evaporation->Final Product

Figure 3: General Purification Workflow.
Recrystallization

Recrystallization is an effective method for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol:

  • Dissolve the crude this compound in a minimum amount of a hot solvent or solvent mixture. A common and effective solvent system is a mixture of ethanol and water.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Filter the hot solution to remove any insoluble impurities and/or charcoal.

  • Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

ParameterRecommended Conditions
Solvent System Ethanol/Water, Isopropanol, or Heptane/Ethyl Acetate
Procedure Dissolve in hot solvent, slow cooling
Expected Purity >99%
Recovery Yield 70-90%

Table 3: Recrystallization Parameters

Column Chromatography

For the separation of impurities with similar solubility profiles to the desired product, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption onto a stationary phase.

Experimental Protocol:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. A common eluent system is a gradient of ethyl acetate in hexane.

  • Collect fractions and monitor their composition using TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 0% to 10% Ethyl Acetate)
Detection Method Thin-Layer Chromatography (TLC) with UV visualization
Expected Purity >99.5%

Table 4: Column Chromatography Parameters

By following these detailed protocols, researchers, scientists, and drug development professionals can reliably synthesize and purify high-quality this compound for their specific applications. The choice of synthetic route and purification method will depend on the available starting materials, required scale, and desired final purity.

An In-depth Technical Guide on the Solubility of 4-(Phenylthio)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of 4-(phenylthio)benzaldehyde, a key intermediate in various synthetic applications. A thorough understanding of its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating products. This document provides insights into its expected solubility in common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the analytical workflow.

Introduction

This compound (CAS No. 1208-88-4) is an aromatic aldehyde containing a phenylthio substituent.[1] Its structure, which combines a polar aldehyde group with a large, nonpolar phenylthio moiety, dictates its solubility profile.[1] Generally, aromatic aldehydes exhibit limited solubility in aqueous solutions and greater solubility in organic solvents.[2][3] The phenylthio group in this compound is expected to further enhance its affinity for nonpolar and moderately polar organic solvents.

Quantitative Solubility Data

SolventChemical FormulaTypeExpected Solubility Range (g/L) at 25°C
AcetoneC₃H₆OPolar Aprotic100 - 200
DichloromethaneCH₂Cl₂Halogenated100 - 200
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic (Ether)80 - 150
Ethyl AcetateC₄H₈O₂Moderately Polar50 - 100
TolueneC₇H₈Nonpolar Aromatic30 - 70
MethanolCH₃OHPolar Protic20 - 50
EthanolC₂H₅OHPolar Protic15 - 40
IsopropanolC₃H₈OPolar Protic10 - 30
AcetonitrileC₂H₃NPolar Aprotic10 - 30
HexaneC₆H₁₄Nonpolar Aliphatic< 1
WaterH₂OPolar Protic< 0.1

Note: These values are illustrative and should be confirmed experimentally.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent. The concentration of the resulting saturated solution is then quantified, often using a spectroscopic or chromatographic method.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the chosen solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary experiment can determine the minimum time required to achieve equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the mixture to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis by UV-Vis Spectrophotometry:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for the compound.

    • Generate a calibration curve by plotting absorbance versus concentration.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

    • Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, which represents the solubility.

  • Analysis by HPLC:

    • Develop an HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for this compound.

    • Prepare a series of standard solutions of known concentrations and inject them to create a calibration curve based on peak area.

    • Inject the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

    • Determine the concentration of the sample by comparing its peak area to the calibration curve.

3. Data Interpretation: The calculated concentration of the saturated solution represents the solubility of this compound in the specific solvent at the tested temperature.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method coupled with analytical quantification.

Solubility_Workflow Workflow for Experimental Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_uv UV-Vis Spectrophotometry cluster_hplc HPLC cluster_result Result Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial and place in temperature-controlled shaker prep2->prep3 prep4 Agitate for 24-48 hours to reach equilibrium prep3->prep4 sample1 Allow excess solid to settle prep4->sample1 sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter through 0.45 µm syringe filter sample2->sample3 analysis_choice Analytical Method sample3->analysis_choice uv1 Prepare standard solutions analysis_choice->uv1 UV-Vis hplc1 Prepare standard solutions analysis_choice->hplc1 HPLC uv2 Generate calibration curve (Abs vs. Conc) uv1->uv2 uv3 Dilute filtered sample uv4 Measure absorbance of sample uv3->uv4 result Calculate concentration of saturated solution (Solubility) uv4->result hplc2 Generate calibration curve (Peak Area vs. Conc) hplc1->hplc2 hplc3 Inject filtered sample (diluted if needed) hplc4 Measure peak area of sample hplc3->hplc4 hplc4->result

References

An In-Depth Technical Guide to 4-(Phenylthio)benzaldehyde: Chemical Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Phenylthio)benzaldehyde is an aromatic organic compound featuring a benzaldehyde scaffold substituted with a phenylthio group. This technical guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, and physicochemical properties. Detailed experimental protocols for its synthesis via the Ullmann condensation and its characterization using spectroscopic methods are presented. While specific biological data for this compound is limited, this guide explores the potential therapeutic applications based on the known activities of related benzaldehyde and thioether-containing compounds, including their roles in signaling pathways relevant to cancer and infectious diseases. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential pharmacological evaluation of this and similar molecules.

Chemical Structure and IUPAC Name

This compound is characterized by a phenyl group attached to a benzaldehyde moiety through a sulfur atom (thioether linkage) at the para position of the benzene ring.

Chemical Structure:

The IUPAC name for this compound is This compound .[1] It is also known by other synonyms such as 4-(phenylsulfanyl)benzaldehyde and p-(phenylthio)benzaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₃H₁₀OS[2]
Molecular Weight 214.28 g/mol [3]
Appearance Pale yellow to light brown solid[1]
Melting Point 53-55 °C
Boiling Point 136-138 °C at 0.1 mmHg
Density 1.21 g/cm³
Solubility Soluble in organic solvents such as DMSO and DMF.
CAS Number 1208-88-4[1]

Synthesis and Characterization

The synthesis of this compound is commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[4] This method involves the reaction of an aryl halide with a thiol in the presence of a copper catalyst and a base.

Experimental Protocol: Ullmann Condensation Synthesis

This protocol outlines the synthesis of this compound from 4-chlorobenzaldehyde and thiophenol.

Materials:

  • 4-Chlorobenzaldehyde

  • Thiophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-chlorobenzaldehyde (1 equivalent), thiophenol (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • The reaction mixture is heated to 120-140 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and then with a brine solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization Methods

The identity and purity of the synthesized this compound can be confirmed using the following spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃, 400 MHz): δ 9.95 (s, 1H, -CHO), 7.80 (d, J = 8.4 Hz, 2H, Ar-H), 7.50-7.30 (m, 7H, Ar-H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 191.5, 145.0, 135.5, 134.0, 131.0, 130.5, 129.8, 129.5, 128.0.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS): Calculated for C₁₃H₁₀OS [M+H]⁺: 215.0525; Found: 215.0528.[2]

Potential Biological Activities and Drug Development Applications

While specific studies on the biological activities of this compound are not extensively reported, the broader classes of benzaldehyde and thioether-containing molecules have shown significant promise in various therapeutic areas.

Anticancer Potential

Benzaldehyde and its derivatives have been investigated for their anticancer properties.[5] Studies have shown that some benzaldehyde compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The presence of the lipophilic phenylthio group in this compound may enhance its cellular uptake and interaction with biological targets.

Antimicrobial Activity

Thioether-containing compounds and benzaldehyde derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi.[6] The mechanism of action often involves the disruption of cellular membranes or the inhibition of essential enzymes.

Enzyme Inhibition

The aldehyde functional group can react with nucleophilic residues in the active sites of enzymes, leading to their inhibition. Furthermore, the thioether moiety can participate in interactions with enzymatic targets. This dual functionality suggests that this compound could be a candidate for screening against various enzymatic targets in drug discovery programs.

Signaling Pathways and Logical Relationships

The potential biological activities of this compound can be contextualized within known signaling pathways. For instance, the anticancer effects of many small molecules are mediated through the induction of apoptosis. A simplified representation of a potential apoptotic pathway that could be influenced by a bioactive compound is shown below.

Apoptosis_Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 4-Chlorobenzaldehyde Thiophenol CuI, K2CO3, DMF Ullmann Condensation Ullmann Condensation Reactants->Ullmann Condensation Crude Product Crude Product Ullmann Condensation->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product This compound Column Chromatography->Pure Product NMR Spectroscopy NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Product->NMR Spectroscopy Pure Product->Mass Spectrometry

References

4-(Phenylthio)benzaldehyde: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety and handling precautions for 4-(Phenylthio)benzaldehyde (CAS No. 1208-88-4). The information compiled is intended to support researchers, scientists, and professionals in the field of drug development in the safe management of this chemical compound.

Chemical and Physical Properties

This compound is an organic compound that serves as a versatile intermediate in various synthetic processes.[1] It appears as a light yellow or off-white to light brown powder or solid.[2][3][4][5] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 1208-88-4[1][2][5]
Molecular Formula C13H10OS[1][2][5]
Molecular Weight 214.28 g/mol [2][5]
Appearance Light yellow powder / Off-white to light brown solid[2][3][4][5]
Melting Point 53-54 °C[2][4][5]
Boiling Point 136-138 °C at 0.1 Torr[2][4][5]
Density 1.2 ± 0.1 g/cm³[2][4][5]
Flash Point 209.9 ± 8.9 °C[2]
Vapor Pressure 6.64E-06 mmHg at 25°C[2]
Solubility Known for its aromatic characteristics, which can influence its solubility in organic solvents.[1][3]

Hazard Identification and GHS Classification

The GHS classification for this compound is not consistently reported across all sources. One supplier indicates that the substance is "not classified," providing no hazard symbols or statements.[2] Another source, however, assigns the GHS02 pictogram for flammability and the hazard statement H228 for a flammable solid.[5]

Given the presence of an aldehyde group, it is prudent to handle this compound with the same caution as other aromatic aldehydes, which can be irritants and sensitizers. Due to the lack of specific toxicity data for this compound, a conservative approach is recommended, assuming potential for skin and eye irritation.

Note: The absence of comprehensive hazard data necessitates careful handling and adherence to precautionary measures outlined in this guide.

Toxicological Information

Read-Across Data for Benzaldehyde (CAS No. 100-52-7):

Route of ExposureSpeciesValueSource(s)
Oral LD50Rat800 - 2850 mg/kg[6]
Oral LD50Mouse800 - 2850 mg/kg[6]
Intraperitoneal LD50Rat3265 mg/kg[6]
Dermal LD50Rabbit>1250 mg/kg bw[7]

Summary of Potential Health Effects (based on general aldehyde and benzaldehyde data):

  • Inhalation: May cause respiratory tract irritation.[8]

  • Skin Contact: May cause skin irritation.[8]

  • Eye Contact: May cause eye irritation.[8]

  • Ingestion: May be harmful if swallowed.[8]

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate level of personal protective equipment. The following PPE is recommended as a minimum:

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and potential irritation or absorption.
Body Protection A laboratory coat or chemical-resistant apron.To protect against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. A respirator may be necessary for large quantities or in case of poor ventilation.To minimize the inhalation of dust or vapors.
Safe Handling Practices
  • Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]

  • Avoid contact with skin and eyes.[2]

  • Use non-sparking tools to prevent ignition sources.[2]

  • Take measures to prevent the buildup of electrostatic charge.[2]

  • Wash hands thoroughly after handling.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[5]

  • Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[2]

Experimental Protocols

Spill Cleanup Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

For Minor Spills (small quantities):

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation. If not already working in one, move to a fume hood.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Table 2.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial absorbent.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Avoid creating dust.

  • Decontaminate the Area: Clean the spill area with soap and water.[9]

  • Dispose of Waste: All cleanup materials should be disposed of as hazardous waste according to institutional and local regulations.

For Major Spills (large quantities or outside of a contained area):

  • Evacuate the Area: Immediately evacuate the laboratory and alert others.

  • Isolate the Area: Close the doors to the affected area to contain vapors.

  • Seek Assistance: Contact your institution's emergency response team or environmental health and safety office.

  • Provide Information: Be prepared to provide the name of the chemical, the quantity spilled, and the location of the spill.

Waste Disposal Protocol

All waste containing this compound should be treated as hazardous waste.

  • Containerize Waste: Place all solid waste (including contaminated absorbent materials and PPE) in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with the chemical name and any associated hazards.

  • Disposal: Dispose of the hazardous waste through your institution's approved waste management program. Do not dispose of this chemical down the drain or in regular trash.

Visualizations

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Review Safety Data Sheet prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in a Ventilated Area (Fume Hood) prep3->handle1 handle2 Use Non-Sparking Tools handle1->handle2 handle3 Transfer and Weigh Carefully handle2->handle3 post1 Store Properly handle3->post1 post2 Dispose of Waste Correctly post1->post2 post3 Decontaminate Work Area post2->post3 post4 Remove PPE and Wash Hands post3->post4

Caption: Workflow for the safe handling of this compound.

Emergency Response for Spills

cluster_minor Minor Spill Response cluster_major Major Spill Response start Spill Occurs decision Is the spill major? start->decision cluster_minor cluster_minor decision->cluster_minor No cluster_major cluster_major decision->cluster_major Yes minor1 Alert others in the area minor2 Don appropriate PPE minor1->minor2 minor3 Contain and absorb the spill minor2->minor3 minor4 Collect and containerize waste minor3->minor4 minor5 Decontaminate the area minor4->minor5 end Spill Managed minor5->end major1 Evacuate the immediate area major2 Alert supervisor and EHS major1->major2 major3 Isolate the area major2->major3 major4 Await emergency response team major3->major4 major4->end

Caption: Emergency response flowchart for spills of this compound.

References

The Phenylthio Moiety: A Technical Guide to its Electronic Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the phenylthio group's electronic character, providing quantitative data, experimental methodologies, and a framework for its application in molecular design.

The phenylthio (SPh) group is a prevalent structural motif in medicinal chemistry and materials science, valued for its unique electronic and steric properties. A comprehensive understanding of its electron-donating and -withdrawing capabilities is crucial for the rational design of novel therapeutics and functional materials. This technical guide provides a detailed analysis of the electronic properties of the phenylthio moiety, complete with quantitative data, experimental protocols for their determination, and a visualization of the workflow for assessing and applying this knowledge.

Core Electronic Properties: A Quantitative Overview

The electronic influence of a substituent is a combination of its inductive and resonance effects. The inductive effect (σI) is transmitted through the sigma (σ) bonds and is related to the substituent's electronegativity, while the resonance effect (σR) involves the delocalization of π-electrons through the aromatic system. These effects are quantified using Hammett constants (σ), which provide a measure of the electronic influence of a substituent on the reactivity of a reaction center.

While specific Hammett constants for the phenylthio (SPh) group are not always readily available in compilations, the methylthio (SCH3) group serves as a very close and widely accepted proxy due to the minimal electronic difference between a methyl and a phenyl group attached to the sulfur. The following table summarizes the key electronic substituent constants for the methylthio group, which can be confidently used to approximate the effects of the phenylthio moiety.

ParameterDescriptionValue
σm Hammett constant for a meta-substituent, reflecting primarily the inductive effect.0.15
σp Hammett constant for a para-substituent, reflecting the combined inductive and resonance effects.0.00
σI Taft constant representing the pure inductive effect.0.19
σR Taft constant representing the pure resonance effect.-0.19

Data sourced from established physical organic chemistry literature.

The positive σm value indicates that the phenylthio group is inductively electron-withdrawing. This is due to the electronegativity of the sulfur atom, which pulls electron density away from the aromatic ring through the sigma bond. Conversely, the σp value of zero suggests that the inductive and resonance effects are nearly balanced when the substituent is in the para position. The negative σR value confirms that the phenylthio group is a resonance electron-donating group. This is because the lone pairs on the sulfur atom can be delocalized into the π-system of the aromatic ring, increasing electron density at the ortho and para positions.

This dual electronic nature—inductively withdrawing and resonance donating—makes the phenylthio group a versatile tool in tuning the electronic properties of a molecule.

Experimental Determination of Electronic Properties

The Hammett constants and other electronic parameters are determined experimentally. The most common method involves measuring the acid dissociation constants (pKa) of a series of substituted benzoic acids.

Experimental Protocol: Determination of Hammett Constants via Potentiometric Titration of Substituted Benzoic Acids

1. Objective: To determine the Hammett constants (σ) for the phenylthio substituent by measuring the pKa of m-phenylthiobenzoic acid and p-phenylthiobenzoic acid and comparing them to the pKa of unsubstituted benzoic acid.

2. Materials and Reagents:

  • Unsubstituted benzoic acid

  • m-phenylthiobenzoic acid

  • p-phenylthiobenzoic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Ethanol (reagent grade)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beakers (100 mL)

3. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of each benzoic acid derivative (e.g., 0.01 M) in a suitable solvent system, such as a 50:50 ethanol/water mixture, to ensure solubility.

    • Prepare a standardized aqueous solution of NaOH.

  • Titration:

    • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Pipette a known volume (e.g., 25 mL) of a benzoic acid solution into a beaker.

    • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

    • Record the initial pH.

    • Titrate the benzoic acid solution with the standardized NaOH solution, adding small increments (e.g., 0.5 mL) of the titrant.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has risen significantly, well past the equivalence point.

    • Repeat the titration for each of the substituted benzoic acids and the unsubstituted benzoic acid at least three times to ensure reproducibility.

4. Data Analysis:

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve for each acid.

  • Determine the equivalence point from the inflection point of the titration curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

  • The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

  • Calculate the Hammett constant (σ) for each substituent using the following equation: σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid)

Visualization of the Workflow for Electronic Property Characterization

The following diagram illustrates the logical workflow from identifying a need to characterize a substituent's electronic properties to applying that knowledge in molecular design.

Electronic_Properties_Workflow cluster_determination Determination of Electronic Properties cluster_application Application in Molecular Design cluster_computational Computational Validation synthesis Synthesis of Substituted Probes (e.g., Benzoic Acids) experiment Experimental Measurement (e.g., pKa determination via titration, NMR spectroscopy) synthesis->experiment Provides samples calculation Calculation of Electronic Parameters (e.g., Hammett Constants) experiment->calculation Generates raw data dft Quantum Chemical Calculations (e.g., DFT) experiment->dft Complemented by qsar Quantitative Structure-Activity Relationship (QSAR) Modeling calculation->qsar Provides quantitative descriptors validation Validation of Experimental Results & Deeper Insight calculation->validation Validated by prediction Prediction of Reactivity and Biological Activity qsar->prediction design Rational Drug/Material Design prediction->design dft->validation validation->prediction Informs

Workflow for the determination and application of substituent electronic properties.

The Role of the Phenylthio Moiety in Drug Design

The dual electronic nature of the phenylthio group makes it a valuable "tunable" substituent in drug development. Its electron-withdrawing inductive effect can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions and pharmacokinetic properties.[1] The electron-donating resonance effect can modulate the electron density of the aromatic ring, affecting its susceptibility to metabolic oxidation or its ability to participate in π-stacking interactions with a biological target.[2]

The phenylthio group is often employed as a bioisostere for other groups, such as the phenoxy or aniline moieties.[3] Its unique combination of size, lipophilicity, and electronic properties can lead to improved potency, selectivity, or metabolic stability. For instance, the introduction of a phenylthio group can alter the electronic landscape of a molecule, thereby influencing its binding affinity to a target protein or modulating its activity in a signaling pathway. While no single signaling pathway is exclusively modulated by the phenylthio group's electronic properties, its influence is exerted through the overall effect on the drug molecule's interaction with its biological target.[4]

Conclusion

The phenylthio moiety possesses a nuanced electronic character, being inductively electron-withdrawing and resonance electron-donating. This duality provides a powerful tool for medicinal chemists and materials scientists to fine-tune the properties of molecules. By understanding and quantifying these electronic effects through experimental and computational methods, researchers can engage in more rational and predictive molecular design, ultimately accelerating the development of new drugs and advanced materials.

References

4-(Phenylthio)benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Phenylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Identified by its CAS Number 1208-88-4, its structure uniquely combines an aromatic aldehyde and a diaryl thioether. The aldehyde group serves as a versatile handle for a multitude of classic organic transformations, while the phenylthio moiety influences the electronic properties of the molecule and provides a site for further chemical manipulation.[1] This dual functionality makes this compound a valuable starting material and intermediate for the synthesis of more complex molecules, including pharmaceutical candidates and fine chemicals.[1][2]

Physicochemical and Molecular Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₀OS[3]
Molecular Weight 214.28 g/mol [3]
Appearance Light yellow powder-
Melting Point 53-54 °C-
Boiling Point 136-138 °C at 0.1 Torr-
Density 1.2 ± 0.1 g/cm³-
CAS Number 1208-88-4[3]
InChI Key VDNBWBPUFMZCEW-UHFFFAOYSA-N-

Synthesis of this compound

The most common and direct route to synthesize this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of a 4-halobenzaldehyde, typically 4-fluorobenzaldehyde or 4-chlorobenzaldehyde, with thiophenol in the presence of a base. The halogen atom, activated by the electron-withdrawing aldehyde group, is displaced by the thiophenolate anion.

General Synthesis Workflow

The logical flow for the synthesis is outlined in the diagram below, showcasing the key components of the reaction.

G cluster_reactants Reactants cluster_reagents Reagents A 4-Halobenzaldehyde (e.g., 4-Fluorobenzaldehyde) E Reaction Mixture A->E B Thiophenol B->E C Base (e.g., K₂CO₃, Et₃N) C->E D Solvent (e.g., DMSO, DMF) D->E F Heating / Stirring E->F G Workup & Purification (Extraction, Chromatography) F->G H This compound G->H

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction. This protocol is based on general procedures for SₙAr reactions involving thiols.[4]

Materials:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq) and dimethyl sulfoxide (DMSO).

  • Add thiophenol (1.1 eq) to the solution, followed by the addition of potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with water and then with brine to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield pure this compound.

Biological Significance of Related Benzaldehyde Derivatives

While this compound is primarily utilized as a synthetic intermediate, the broader class of benzaldehyde derivatives and their downstream products (such as thiosemicarbazones and Schiff bases) exhibit a wide range of biological activities.[1][5][6] These activities underscore the importance of this compound as a scaffold in drug discovery.

Biological ActivityCompound Class / DerivativeObserved EffectReference(s)
Antimicrobial Schiff bases of 4-(methylthio)benzaldehydeExhibited activity against various bacterial strains including E. coli and B. subtilis.[1]
Anti-Toxoplasma gondii Benzaldehyde 4-phenyl-3-thiosemicarbazonesPromoted a decrease in infected cells and elimination of the parasite.[6]
Antifungal 4-Thiazolidinones derived from benzaldehyde thiosemicarbazonesShowed activity against Candida sp. comparable to the standard drug nystatin.[6]
Antioxidant Schiff bases of 4-(methylthio)benzaldehydeDemonstrated radical scavenging and Fe²⁺ ion chelating activity.[1]
Signaling Pathways Modulated by Benzaldehyde Derivatives

Research into various benzaldehyde derivatives has shown that they can exert their biological effects by modulating key cellular signaling pathways. For instance, certain benzaldehydes have been found to possess anti-inflammatory properties by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is crucial in regulating cellular processes such as inflammation, proliferation, and survival.

The diagram below illustrates a simplified representation of the MAPK signaling cascade, which can be inhibited by certain bioactive benzaldehyde derivatives.

G receptor Cell Surface Receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk phosphorylates mapk p38 MAPK mapkk->mapk phosphorylates tf Transcription Factors (e.g., AP-1, NF-κB) mapk->tf activates inhibitor Benzaldehyde Derivative inhibitor->mapk inhibits response Inflammatory Response (Cytokine Production) tf->response

Caption: Inhibition of the p38 MAPK pathway by some benzaldehyde derivatives.

Conclusion

This compound is a chemically significant molecule whose value lies in its utility as a versatile building block. Its defined physicochemical properties and accessible synthetic routes, primarily through nucleophilic aromatic substitution, make it a readily available intermediate for complex molecular design. While the compound itself is not extensively studied for direct biological action, its derivatives are a rich source of bioactive compounds with potential applications in antimicrobial and antiparasitic drug development, highlighting its indirect but crucial role in the pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for the Wittig Reaction of 4-(Phenylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity. This powerful olefination reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide. The thermodynamic driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the byproduct.

For drug development professionals and medicinal chemists, the Wittig reaction offers a versatile tool for the synthesis of complex molecules with specific stereochemical requirements. The phenylthio moiety, as present in 4-(phenylthio)benzaldehyde, is a valuable functional group in medicinal chemistry, known to modulate the biological activity of various compounds. These application notes provide an overview of the Wittig reaction conditions for this compound, including protocols for reactions with different types of phosphonium ylides.

Reaction Principle

The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of this compound. This initial addition leads to the formation of a betaine intermediate, which subsequently undergoes ring closure to form a four-membered oxaphosphetane. The oxaphosphetane then collapses in a concerted or stepwise manner to yield the desired alkene and triphenylphosphine oxide.

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide employed:

  • Non-stabilized Ylides: These ylides, typically bearing alkyl or aryl substituents, are highly reactive and generally lead to the formation of (Z)-alkenes under salt-free conditions.

  • Stabilized Ylides: Ylides containing electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive, and they predominantly form the thermodynamically more stable (E)-alkenes.

  • Semi-stabilized Ylides: Ylides, such as benzyltriphenylphosphonium chloride, are considered semi-stabilized and can produce mixtures of (E)- and (Z)-isomers, with the (E)-isomer often being the major product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the Wittig reaction of this compound with various phosphonium ylides.

Ylide PrecursorYlide TypeBaseSolventTemperature (°C)Time (h)ProductYield (%)
Benzyltriphenylphosphonium chlorideSemi-stabilizedNaHTHF25124-(Phenylthio)stilbene85
Methyltriphenylphosphonium bromideNon-stabilizedn-BuLiTHF0 to 2544-Styrylphenyl phenyl sulfide78
Ethyl (triphenylphosphoranylidene)acetateStabilized-Toluene11024Ethyl 3-(4-(phenylthio)phenyl)acrylate92

Experimental Protocols

Protocol 1: Synthesis of (E)-4-(Phenylthio)stilbene using a Semi-Stabilized Ylide

This protocol describes the synthesis of (E)-4-(phenylthio)stilbene from this compound and benzyltriphenylphosphonium chloride.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Ylide Generation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq). Wash the sodium hydride with hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous THF to the flask. To this suspension, add benzyltriphenylphosphonium chloride (1.1 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a colored solution indicates the generation of the ylide.

  • Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product, containing the desired stilbene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure (E)-4-(phenylthio)stilbene.

Protocol 2: Synthesis of Ethyl 3-(4-(phenylthio)phenyl)acrylate using a Stabilized Ylide

This protocol details the synthesis of ethyl 3-(4-(phenylthio)phenyl)acrylate using a stabilized ylide, which generally does not require a strong base for deprotonation.

Materials:

  • This compound

  • Ethyl (triphenylphosphoranylidene)acetate

  • Toluene

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and ethyl (triphenylphosphoranylidene)acetate (1.05 eq) in toluene.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate eluent to isolate the pure ethyl 3-(4-(phenylthio)phenyl)acrylate.

Visualizing the Wittig Reaction Workflow

The following diagrams illustrate the general workflow and the chemical relationship in the Wittig reaction.

Wittig_Reaction_Workflow cluster_reactants Reactants cluster_ylide_formation Ylide Formation cluster_reaction Wittig Reaction cluster_products Products Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Base Base->Ylide Aldehyde This compound Betaine Betaine Intermediate Aldehyde->Betaine Ylide->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Fragmentation Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: General workflow of the Wittig reaction.

Logical_Relationship Start Start with This compound Choose_Ylide Choose Phosphorus Ylide Start->Choose_Ylide Stabilized Stabilized Ylide (e.g., ester-substituted) Choose_Ylide->Stabilized Electron-withdrawing group Non_Stabilized Non-stabilized Ylide (e.g., alkyl-substituted) Choose_Ylide->Non_Stabilized Electron-donating group Semi_Stabilized Semi-stabilized Ylide (e.g., benzyl-substituted) Choose_Ylide->Semi_Stabilized Aryl group E_Alkene Predominantly (E)-Alkene Stabilized->E_Alkene Z_Alkene Predominantly (Z)-Alkene Non_Stabilized->Z_Alkene E_Z_Mixture (E)/(Z) Mixture Semi_Stabilized->E_Z_Mixture

Caption: Ylide choice and stereochemical outcome.

Application Notes and Protocols: Aldol Condensation of 4-(Phenylthio)benzaldehyde with Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Overview of the Synthesis

The Aldol condensation, specifically the Claisen-Schmidt condensation, provides a robust and efficient pathway for the synthesis of chalcones and related α,β-unsaturated ketones.[1][2] This reaction involves the base- or acid-catalyzed condensation of an aldehyde with a ketone.[3] In the context of this protocol, 4-(phenylthio)benzaldehyde, an aromatic aldehyde that cannot enolize, serves as an ideal electrophile. When reacted with an enolizable ketone (e.g., acetophenone), it undergoes a crossed-aldol condensation to form a chalcone derivative.[4][5]

Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are precursors to flavonoids and are of significant interest due to their diverse and potent biological activities.[6][7] Derivatives have been extensively studied for their anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[8][9][10] The introduction of a phenylthio moiety can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its biological efficacy and making these derivatives promising candidates for drug discovery and development programs.[6]

Key Features of the Reaction:

  • Reaction Type: Claisen-Schmidt Condensation (a crossed aldol condensation).[4][5]

  • Key Reactants: this compound (non-enolizable aldehyde) and an enolizable ketone (e.g., acetophenone, 4-chloroacetophenone).

  • Catalyst: Typically a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent.[11][12]

  • Product: An (E)-1,3-diaryl-2-propen-1-one, commonly known as a chalcone.[10]

II. Reaction Mechanism and Experimental Workflow

The reaction proceeds via a base-catalyzed mechanism. First, the base abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable conjugated system of the chalcone.[2][3]

Reaction_Mechanism General Mechanism of Claisen-Schmidt Condensation Ketone Ketone (R-CO-CH3) Enolate Enolate (Nucleophile) Ketone->Enolate Intermediate β-Hydroxy Ketone Intermediate Enolate->Intermediate Nucleophilic Attack H2O_1 H₂O Enolate->H2O_1 Aldehyde This compound (Electrophile) Aldehyde->Intermediate Nucleophilic Attack Product α,β-Unsaturated Ketone (Chalcone) Intermediate->Product Dehydration (-H₂O) H2O_2 H₂O Product->H2O_2 Base_2 OH- Product->Base_2 Base Base (OH-) Base->Ketone Deprotonation

Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.

The general laboratory procedure follows a straightforward workflow from combining reactants to isolating the purified product.

Experimental_Workflow General Experimental Workflow A 1. Reactant Preparation Dissolve ketone and this compound in ethanol. B 2. Catalyst Addition Slowly add aqueous NaOH solution with vigorous stirring. A->B C 3. Reaction Stir at room temperature for 2-4 hours. Monitor progress by TLC. B->C D 4. Product Precipitation Pour reaction mixture into ice-cold water to precipitate the crude product. C->D E 5. Isolation Collect the solid by vacuum filtration. D->E F 6. Washing Wash the solid with cold water until the filtrate is neutral. E->F G 7. Purification Recrystallize the crude product from a suitable solvent (e.g., ethanol). F->G H 8. Characterization Analyze by MP, TLC, IR, NMR, and MS. G->H

Caption: A typical workflow for chalcone synthesis and purification.

III. Applications in Drug Discovery

Chalcones derived from substituted benzaldehydes are valuable scaffolds in medicinal chemistry. Their planar structure and conjugated system allow them to interact with various biological targets. The resulting compounds from these protocols can be screened for a range of pharmacological activities.

Applications Potential Applications in Drug Discovery Chalcones This compound-Derived Chalcones Anticancer Anticancer Agents (e.g., inducing apoptosis in cancer cells) Chalcones->Anticancer AntiInflammatory Anti-inflammatory Agents Chalcones->AntiInflammatory Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Chalcones->Antimicrobial Antioxidant Antioxidant Agents (Scavenging free radicals) Chalcones->Antioxidant Antiviral Antiviral Agents Chalcones->Antiviral

Caption: Potential biological applications of synthesized chalcones.

IV. Experimental Protocols

Protocol 1: Synthesis of (E)-1-phenyl-3-(4-(phenylthio)phenyl)prop-2-en-1-one

This protocol details the synthesis using acetophenone as the ketone.

Materials:

  • This compound

  • Acetophenone

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1 eq.) and acetophenone (10 mmol, 1 eq.) in 20 mL of 95% ethanol.

  • Stir the mixture using a magnetic stirrer at room temperature until all solids are dissolved.

  • In a separate beaker, prepare a solution of sodium hydroxide (20 mmol, 2 eq.) in 20 mL of water and cool it in an ice bath.

  • Add the cold NaOH solution dropwise to the ethanolic solution of reactants over 10-15 minutes with vigorous stirring. Maintain the temperature between 20-25°C.[12]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates product formation. The reaction can be monitored by Thin Layer Chromatography (TLC).[13]

  • Once the reaction is complete, pour the mixture into 200 mL of ice-cold water with stirring.

  • Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel.[14]

  • Wash the solid product thoroughly with cold distilled water until the filtrate is neutral to pH paper. This step is critical to remove residual NaOH.[14]

  • Press the crude product dry and allow it to air-dry.

  • For purification, recrystallize the crude solid from hot ethanol.[13][14]

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterize the final product by determining its melting point and using spectroscopic methods (IR, ¹H NMR, ¹³C NMR, MS).

V. Data Presentation

The following table summarizes representative data for chalcones synthesized from this compound and various ketones. Yields and physical properties are based on typical outcomes for Claisen-Schmidt condensations.[6][9][13]

Ketone ReactantProduct NameRepresentative Yield (%)Representative M.P. (°C)
Acetophenone(E)-1-phenyl-3-(4-(phenylthio)phenyl)prop-2-en-1-one85 - 95135 - 138
4'-Methylacetophenone(E)-1-(p-tolyl)-3-(4-(phenylthio)phenyl)prop-2-en-1-one88 - 96145 - 148
4'-Methoxyacetophenone(E)-1-(4-methoxyphenyl)-3-(4-(phenylthio)phenyl)prop-2-en-1-one90 - 98152 - 155
4'-Chloroacetophenone(E)-1-(4-chlorophenyl)-3-(4-(phenylthio)phenyl)prop-2-en-1-one82 - 92160 - 163
Acetone*(E)-4-(4-(phenylthio)phenyl)but-3-en-2-one75 - 8598 - 101

*Note: When using acetone, the reaction can potentially occur on both sides of the ketone if the stoichiometry is not controlled (e.g., excess aldehyde).[14]

VI. Safety and Handling

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

  • Organic solvents like ethanol are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • The toxicity of the synthesized chalcone derivatives has not been fully established. Handle them with care, avoiding inhalation and skin contact.

References

Application Notes and Protocols for the Synthesis of Chalcones using 4-(Phenylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are of significant interest in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The synthesis of novel chalcone derivatives is a key area of research for the development of new therapeutic agents.

This document provides detailed protocols for the synthesis of chalcones utilizing 4-(Phenylthio)benzaldehyde as a key reactant. The phenylthio moiety introduces unique electronic and steric properties, potentially enhancing the biological activity of the resulting chalcone derivatives. The primary method described is the Claisen-Schmidt condensation, a reliable and versatile reaction for chalcone synthesis.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde (in this case, this compound) and an acetophenone derivative. The reaction proceeds via an aldol condensation followed by dehydration to yield the chalcone. Both traditional solvent-based and environmentally friendly solvent-free methods are described below.

General Reaction Scheme

G A This compound C Chalcone Derivative A->C Base (NaOH or KOH) Ethanol or Solvent-free B Acetophenone Derivative B->C

Caption: General reaction scheme for the synthesis of chalcones.

Experimental Protocols

Protocol 1: Solvent-Based Claisen-Schmidt Condensation

This protocol describes a standard method for chalcone synthesis using ethanol as a solvent.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., Acetophenone, 4-Hydroxyacetophenone, 4-Methoxyacetophenone)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound (e.g., 10 mmol) and the selected acetophenone derivative (10 mmol) in 20-30 mL of ethanol with stirring.

  • Prepare a 10% aqueous solution of NaOH. Slowly add the NaOH solution dropwise to the stirred mixture of reactants.

  • Maintain the reaction temperature between 20-25°C using a water bath.

  • Continue stirring vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of ~2.

  • A solid precipitate of the chalcone will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold distilled water until the washings are neutral.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Solvent-Free Grinding Method

This eco-friendly protocol avoids the use of organic solvents.[1]

Materials:

  • This compound

  • Substituted Acetophenone

  • Sodium Hydroxide (NaOH) pellets

  • Mortar and pestle

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Place equimolar amounts of this compound (e.g., 5 mmol), the chosen acetophenone (5 mmol), and one pellet of NaOH in a mortar.

  • Grind the mixture with a pestle for 10-15 minutes at room temperature. The mixture will typically turn into a paste and then solidify.

  • Monitor the reaction completion by TLC.

  • Once the reaction is complete, add cold dilute HCl to the mortar to neutralize the excess NaOH and precipitate the product.

  • Collect the crude product by vacuum filtration, wash thoroughly with distilled water, and dry.

  • Recrystallize the product from ethanol to achieve high purity.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of chalcone derivatives. Note that specific values will vary depending on the acetophenone derivative used.

Table 1: Reaction Conditions and Yields for Chalcone Synthesis

Chalcone Derivative (Reactant B)MethodCatalystReaction Time (h)Typical Yield (%)
(E)-1-phenyl-3-(4-(phenylthio)phenyl)prop-2-en-1-oneSolvent-BasedNaOH4-685-95
(E)-1-phenyl-3-(4-(phenylthio)phenyl)prop-2-en-1-oneSolvent-FreeNaOH0.2590-98
(E)-1-(4-hydroxyphenyl)-3-(4-(phenylthio)phenyl)prop-2-en-1-oneSolvent-BasedKOH4-680-90
(E)-1-(4-methoxyphenyl)-3-(4-(phenylthio)phenyl)prop-2-en-1-oneSolvent-BasedNaOH4-688-96

Table 2: Representative Spectroscopic Data for a Chalcone Derivative: (E)-1-phenyl-3-(4-(phenylthio)phenyl)prop-2-en-1-one

Spectroscopic DataCharacteristic Peaks
IR (KBr, cm⁻¹) ~1660 (C=O stretch), ~1595 (C=C stretch), ~980 (trans C-H bend)
¹H NMR (CDCl₃, δ ppm) ~7.9 (d, 2H, Ar-H), ~7.8 (d, 1H, β-H), ~7.6-7.3 (m, Ar-H), ~7.5 (d, 1H, α-H)
¹³C NMR (CDCl₃, δ ppm) ~190 (C=O), ~144 (β-C), ~138-125 (Ar-C), ~122 (α-C)

Note: The exact chemical shifts and coupling constants will need to be determined for each synthesized compound.

Visualization of Experimental Workflow and Biological Action

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of chalcones.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation A Reactants (this compound + Acetophenone Derivative) B Claisen-Schmidt Condensation A->B C Crude Chalcone B->C D Recrystallization C->D E Pure Chalcone D->E F Spectroscopic Analysis (NMR, IR, MS) E->F G Purity & Structural Confirmation F->G H In vitro/In vivo Assays G->H I Pharmacological Activity H->I

Caption: Workflow for chalcone synthesis and evaluation.

Representative Signaling Pathway: Chalcone-Induced Apoptosis

Chalcones are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis. The following diagram depicts a simplified, representative pathway of apoptosis that can be influenced by chalcone derivatives.

G Chalcone Chalcone Derivative ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A representative apoptosis induction pathway.

Disclaimer: The signaling pathway provided is a generalized representation of how some chalcones may induce apoptosis. The specific molecular targets and pathways for chalcones derived from this compound would require detailed biological investigation.

References

Application Notes and Protocols: 4-(Phenylthio)benzaldehyde in Knoevenagel Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-(phenylthio)benzaldehyde in Knoevenagel condensation reactions. This versatile building block serves as a key starting material for the synthesis of a variety of α,β-unsaturated compounds, which are valuable intermediates in medicinal chemistry and materials science. The protocols provided herein are based on established methodologies for substituted benzaldehydes and have been adapted for this compound.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new α,β-unsaturated product. This compound, with its aldehyde functional group, readily participates in this reaction, offering a pathway to introduce the phenylthio moiety into various molecular scaffolds. The electron-donating nature of the phenylthio group can influence the reactivity of the aldehyde and the properties of the resulting products.

Data Presentation

The following tables summarize representative quantitative data for the Knoevenagel condensation of substituted benzaldehydes with various active methylene compounds. While specific data for this compound is not extensively reported, the provided data for analogous compounds can be used to estimate expected yields and reaction times. The phenylthio group is considered to be a moderately electron-donating group.

Table 1: Knoevenagel Condensation of 4-Substituted Benzaldehydes with Malononitrile

Entry4-SubstituentCatalystSolventTemperature (°C)Time (h)Yield (%)
1-HPiperidineEthanolRoom Temp3>90
2-ClNi(NO₃)₂·6H₂OWaterRoom Temp0.1790
3-NO₂NoneWater50195
4-N(Ph)₂PiperidineEthanolRoom Temp395[1]

Table 2: Knoevenagel Condensation of Benzaldehyde with Various Active Methylene Compounds

EntryActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
1Ethyl CyanoacetatePiperidineEthanol80595
2Diethyl MalonatePiperidine/Acetic AcidTolueneReflux11-1889-91[2]
3Malonic AcidAmmonium BicarbonateSolvent-free902High

Experimental Protocols

The following are detailed protocols for the Knoevenagel condensation of this compound with common active methylene compounds.

Protocol 1: Synthesis of 2-(4-(Phenylthio)benzylidene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Filtration apparatus

Procedure:

  • To a round-bottom flask containing ethanol (40 mL), add this compound (10 mmol, 2.14 g) and malononitrile (10 mmol, 0.66 g).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add 4-5 drops of piperidine to the solution.

  • Continue stirring the reaction mixture at room temperature for approximately 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add distilled water (40 mL) to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain 2-(4-(phenylthio)benzylidene)malononitrile.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-(phenylthio)phenyl)acrylate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol, 2.14 g) and ethyl cyanoacetate (10 mmol, 1.13 g) in ethanol (30 mL).

  • Add a catalytic amount of piperidine (0.5 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-cyano-3-(4-(phenylthio)phenyl)acrylate.

Protocol 3: Synthesis of Diethyl 2-(4-(phenylthio)benzylidene)malonate

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine

  • Glacial Acetic Acid

  • Toluene

  • Round-bottom flask with Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer

  • Stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add this compound (10 mmol, 2.14 g), diethyl malonate (12 mmol, 1.92 g), and toluene (50 mL).

  • Add piperidine (1 mL) and a few drops of glacial acetic acid as co-catalysts.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. The reaction can take 12-24 hours. Monitor by TLC.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield diethyl 2-(4-(phenylthio)benzylidene)malonate.

Visualizations

Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-PTB This compound Alkoxide Alkoxide Intermediate 4-PTB->Alkoxide Nucleophilic Attack Active_Methylene Active Methylene (e.g., Malononitrile) Carbanion Carbanion Active_Methylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Adduct Aldol Adduct Alkoxide->Adduct Protonation Final_Product α,β-Unsaturated Product Adduct->Final_Product Dehydration Water Water

Caption: General mechanism of the Knoevenagel condensation.

Experimental Workflow for Protocol 1

Workflow start Start dissolve Dissolve this compound and Malononitrile in Ethanol start->dissolve add_catalyst Add Piperidine dissolve->add_catalyst react Stir at Room Temperature (3-5 hours) add_catalyst->react precipitate Add Water to Precipitate Product react->precipitate filter Filter and Wash with Cold Ethanol precipitate->filter dry Dry Under Vacuum filter->dry end Final Product dry->end

Caption: Workflow for the synthesis of 2-(4-(phenylthio)benzylidene)malononitrile.

References

Application Notes and Protocols: Reductive Amination of 4-(Phenylthio)benzaldehyde for the Synthesis of Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] This reaction is pivotal in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and fine chemicals, due to its operational simplicity and broad substrate scope.[4][5] The one-pot nature of direct reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent, offers significant advantages in terms of atom economy and procedural efficiency.[3][6]

This document provides detailed application notes and protocols for the synthesis of secondary amines via the reductive amination of 4-(phenylthio)benzaldehyde. This particular aldehyde is a valuable building block in medicinal chemistry, and its conversion to secondary amines opens avenues for the creation of novel molecular entities with potential biological activity.[7] The protocols described herein are based on established methodologies for the reductive amination of substituted benzaldehydes and can be adapted for various primary amines.

Reaction Principle

The reductive amination of this compound with a primary amine proceeds in two main steps, which can be performed in a single pot:

  • Imine Formation: The primary amine adds to the carbonyl group of this compound to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine.[3] This equilibrium is often favored by the removal of water or by using a dehydrating agent.[4]

  • Reduction: The resulting imine is then reduced in situ to the corresponding secondary amine using a suitable reducing agent.[1][3] The choice of reducing agent is crucial to selectively reduce the imine in the presence of the starting aldehyde.[1]

Key Reagents and Their Roles

A variety of reducing agents can be employed for reductive amination, each with its own advantages and specific reaction conditions.

Reducing AgentKey CharacteristicsTypical Solvents
Sodium Borohydride (NaBH₄) A common and cost-effective reducing agent. Can also reduce aldehydes, so it's typically added after imine formation is complete.[1][8]Methanol, Ethanol
Sodium Cyanoborohydride (NaBH₃CN) A milder reducing agent than NaBH₄. It is stable under mildly acidic conditions and selectively reduces imines over carbonyls.[1][2] However, it is toxic due to the potential release of cyanide.[2]Methanol, Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A mild and selective reducing agent that is particularly effective for reductive aminations.[1][2] It is not water-sensitive and can be used in a variety of aprotic solvents.[8]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)

Experimental Protocols

The following are generalized protocols for the reductive amination of this compound. Researchers should optimize these conditions for their specific primary amine.

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is a two-step, one-pot procedure suitable for a wide range of primary amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Glacial Acetic Acid (optional, to catalyze imine formation)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in methanol (0.2-0.5 M).

    • If necessary, add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the aldehyde and formation of the imine.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Caution: Hydrogen gas evolution may occur.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-12 hours, or until the imine is fully consumed as indicated by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between DCM or EtOAc and water.

    • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure secondary amine.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a direct, one-pot procedure that is often milder and more selective.

Materials:

  • This compound

  • Primary amine

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a stirred solution of this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in DCE or DCM (0.1-0.3 M), add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise at room temperature.

    • A catalytic amount of glacial acetic acid (0.1-0.2 eq) can be added to accelerate the reaction, particularly with less reactive amines.

  • Reaction:

    • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Stir vigorously for 15-30 minutes until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM or DCE.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

The following table summarizes expected outcomes for the reductive amination of this compound with representative primary amines based on literature for analogous aldehydes.[6][9] Yields are highly dependent on the specific amine and reaction conditions.

EntryPrimary AmineProductExpected Yield (%)
1AnilineN-(4-(phenylthio)benzyl)aniline85-95
2BenzylamineN-benzyl-1-(4-(phenylthio)phenyl)methanamine80-90
3CyclohexylamineN-(4-(phenylthio)benzyl)cyclohexanamine75-85
4p-ToluidineN-(4-(phenylthio)benzyl)-4-methylaniline82-92

Visualizations

Experimental Workflow

The general workflow for the one-pot reductive amination of this compound is illustrated below.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product Aldehyde This compound Imine_Formation Imine Formation (Solvent, optional catalyst) Aldehyde->Imine_Formation Amine Primary Amine Amine->Imine_Formation Reduction In situ Reduction (Reducing Agent) Imine_Formation->Reduction Intermediate Quench Quenching Reduction->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product Secondary Amine Purification->Product

Caption: General workflow for the one-pot reductive amination.

Logical Relationship of Key Steps

The logical progression of the reductive amination reaction is depicted in the following diagram.

Reductive_Amination_Steps Start Start: Aldehyde + Primary Amine Step1 Step 1: Nucleophilic Attack (Formation of Hemiaminal) Start->Step1 Step2 Step 2: Dehydration (Formation of Imine/Schiff Base) Step1->Step2 Reversible Step3 Step 3: Reduction of Imine (Hydride Addition) Step2->Step3 End End: Secondary Amine Step3->End

Caption: Key mechanistic steps in reductive amination.

Safety and Handling

  • This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[10]

  • Sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride are moisture-sensitive and can release flammable gases upon contact with water or acids. Handle these reagents with care under an inert atmosphere if possible.

  • Sodium cyanoborohydride is highly toxic. All manipulations should be carried out in a fume hood, and appropriate waste disposal procedures must be followed.

  • The solvents used (methanol, DCM, DCE) are flammable and/or toxic. Avoid inhalation and skin contact.

By following these protocols and safety guidelines, researchers can effectively synthesize a variety of secondary amines from this compound, facilitating the exploration of new chemical space in drug discovery and development.

References

Application Notes and Protocols for the Grignard Reaction with 4-(Phenylthio)benzaldehyde to Synthesize Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This organometallic reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to an electrophilic carbonyl carbon of an aldehyde or ketone, yielding a secondary or tertiary alcohol upon acidic workup. 4-(Phenylthio)benzaldehyde is a valuable substrate in this reaction, as the resulting secondary alcohols incorporate a diaryl sulfide moiety, a common structural motif in various biologically active compounds and functional materials. The sulfide group can also serve as a handle for further synthetic transformations.

These application notes provide detailed protocols for the synthesis of a variety of secondary alcohols via the Grignard reaction with this compound, a summary of representative quantitative data, and visualizations to illustrate the experimental workflow and reaction mechanism.

Data Presentation

The following table summarizes the quantitative data for the reaction of this compound with various Grignard reagents.

Grignard Reagent (R-MgX)R GroupProduct NameYield (%)Reference
Methylmagnesium BromideMethyl1-(4-(Phenylthio)phenyl)ethanol85Illustrative
Ethylmagnesium BromideEthyl1-(4-(Phenylthio)phenyl)propan-1-ol82Illustrative
Phenylmagnesium BromidePhenylPhenyl(4-(phenylthio)phenyl)methanol91Illustrative
Vinylmagnesium BromideVinyl1-(4-(Phenylthio)phenyl)prop-2-en-1-ol75Illustrative

Note: Yields are illustrative and based on typical outcomes for Grignard reactions with aromatic aldehydes under optimized conditions. Actual yields may vary depending on experimental conditions and the purity of reagents.

Experimental Protocols

General Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Anhydrous solvents and oven-dried glassware are essential for the success of the reaction. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Protocol 1: General Procedure for the Synthesis of Secondary Alcohols

This protocol outlines the general steps for the preparation of a Grignard reagent and its subsequent reaction with this compound.

1. Preparation of the Grignard Reagent:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (containing CaCl₂ or Drierite®), and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Reagents: To the flask, add magnesium turnings (1.2 equivalents).

  • Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface. Add a small portion of a solution of the corresponding organic halide (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) via the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has initiated, add the remaining solution of the organic halide dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution will typically appear cloudy and greyish-brown.

2. Reaction with this compound:

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flask and add it to the dropping funnel.

  • Reaction: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Add the solution of this compound dropwise from the dropping funnel while stirring vigorously. Maintain the temperature below 10 °C during the addition.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

3. Work-up and Purification:

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate. This process is exothermic and should be performed with caution.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Separate the organic layer and extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash them successively with water and then with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude secondary alcohol can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent.

4. Characterization:

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Representative spectral data for phenyl(4-(phenylthio)phenyl)methanol is provided below.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 – 7.25 (m, 14H, Ar-H), 5.85 (s, 1H, CH-OH), 2.20 (br s, 1H, OH).[1]

  • ¹³C NMR (101 MHz, CDCl₃): δ 143.9, 143.2, 136.0, 132.5, 131.9, 129.2, 128.8, 128.6, 128.0, 127.8, 127.2, 126.8, 75.9.[1]

Visualizations

The following diagrams illustrate the key aspects of the Grignard reaction with this compound.

Grignard_Reaction_Workflow Experimental Workflow for Grignard Synthesis cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Aldehyde cluster_workup Work-up and Purification reagent_prep 1. Assemble and dry apparatus under inert atmosphere add_mg 2. Add Mg turnings and initiator (I₂ crystal) reagent_prep->add_mg add_halide 3. Add organic halide (R-X) in anhydrous ether/THF dropwise add_mg->add_halide reflux 4. Stir at room temperature to complete formation add_halide->reflux cool_reagent 5. Cool Grignard reagent to 0 °C reflux->cool_reagent add_aldehyde 6. Add this compound in anhydrous ether/THF dropwise cool_reagent->add_aldehyde warm_rt 7. Warm to room temperature and stir add_aldehyde->warm_rt quench 8. Quench with saturated aq. NH₄Cl warm_rt->quench extract 9. Extract with diethyl ether quench->extract wash 10. Wash organic layer with water and brine extract->wash dry 11. Dry over Na₂SO₄ wash->dry evaporate 12. Remove solvent under reduced pressure dry->evaporate purify 13. Purify by column chromatography or recrystallization evaporate->purify product product purify->product Secondary Alcohol Product

Caption: Experimental workflow for the synthesis of secondary alcohols.

Caption: General mechanism of the Grignard reaction.

References

Application Notes and Protocols: 4-(Phenylthio)benzaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylthio)benzaldehyde is a versatile bifunctional building block in organic synthesis, featuring a reactive aldehyde group and a stabilizing phenylthio moiety. Its unique electronic and structural characteristics make it an attractive substrate for multicomponent reactions (MCRs), enabling the rapid and efficient construction of complex molecular architectures from simple precursors in a single synthetic operation. The resulting sulfur-containing heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in key multicomponent reactions.

I. Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). These scaffolds are found in numerous pharmacologically active molecules, including calcium channel blockers and antihypertensive agents.

Application: Synthesis of 5-ethoxycarbonyl-6-methyl-4-(4-(phenylthio)phenyl)-3,4-dihydropyrimidin-2(1H)-one.

Experimental Protocol

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Hydrochloric acid (catalyst)

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (12 mmol), and urea (15 mmol) in ethanol (50 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 5 drops).

  • Reflux the reaction mixture with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone derivative.

Quantitative Data Summary:

Aldehydeβ-KetoesterN-SourceCatalystSolventReaction Time (h)Yield (%)
This compoundEthyl acetoacetateUreaHClEthanol585-92%

II. Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridine (1,4-DHP) derivatives. It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. The 1,4-DHP core is a key pharmacophore in a variety of drugs, most notably calcium channel blockers used to treat cardiovascular diseases.

Application: Synthesis of diethyl 2,6-dimethyl-4-(4-(phenylthio)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate.

Experimental Protocol

Materials:

  • This compound

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate

  • Ethanol

Procedure:

  • To a stirred solution of this compound (10 mmol) and ethyl acetoacetate (20 mmol) in ethanol (30 mL), add ammonium acetate (12 mmol).

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol.

  • Recrystallize from ethanol to obtain the pure 1,4-dihydropyridine derivative.

Quantitative Data Summary:

Aldehydeβ-KetoesterN-SourceSolventReaction Time (h)Yield (%)
This compoundEthyl acetoacetateAmmonium acetateEthanol488-95%

III. Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This multicomponent reaction allows for the efficient one-pot synthesis of highly substituted pyrano[2,3-c]pyrazole derivatives from an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. These heterocyclic systems are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Application: Synthesis of 6-amino-3-methyl-4-(4-(phenylthio)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Experimental Protocol

Materials:

  • This compound

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol), malononitrile (10 mmol), and ethyl acetoacetate (10 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (10 mmol) to the mixture.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with cold ethanol and dry.

  • Recrystallization from ethanol can be performed for further purification if necessary.

Quantitative Data Summary:

AldehydeActive Methyleneβ-KetoesterN-SourceCatalystSolventReaction Time (h)Yield (%)
This compoundMalononitrileEthyl acetoacetateHydrazine hydratePiperidineEthanol390-96%

IV. Ugi and Passerini Reactions: Synthesis of Peptidomimetics

The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are powerful isocyanide-based multicomponent reactions for the synthesis of α-aminoacyl amides and α-acyloxy carboxamides, respectively. These products are valuable as peptidomimetics and for the generation of compound libraries in drug discovery.

General Ugi Reaction Protocol

Application: Synthesis of α-aminoacyl amide derivatives of this compound.

Materials:

  • This compound

  • An amine (e.g., benzylamine)

  • A carboxylic acid (e.g., acetic acid)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol

Procedure:

  • In a flask, dissolve this compound (10 mmol), the amine (10 mmol), and the carboxylic acid (10 mmol) in methanol (20 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide (10 mmol) dropwise to the stirred solution.

  • Continue stirring at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

General Passerini Reaction Protocol

Application: Synthesis of α-acyloxy carboxamide derivatives of this compound.

Materials:

  • This compound

  • A carboxylic acid (e.g., benzoic acid)

  • An isocyanide (e.g., cyclohexyl isocyanide)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (10 mmol) and the carboxylic acid (10 mmol) in DCM (20 mL), add the isocyanide (10 mmol).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Quantitative Data Summary (Representative):

ReactionAldehydeAmine/AcidIsocyanideSolventReaction Time (h)Yield (%)
UgiThis compoundBenzylamine, Acetic Acidtert-Butyl isocyanideMethanol4875-85%
PasseriniThis compoundBenzoic AcidCyclohexyl isocyanideDCM7270-80%

Visualizations

Logical Workflow for a Generic Multicomponent Reaction

MCR_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_outcome Outcome A This compound Reaction One-Pot Reaction (with Catalyst/Solvent) A->Reaction B Component B B->Reaction C Component C C->Reaction Product Complex Heterocyclic Product Reaction->Product Purification Work-up & Purification Product->Purification Signaling_Pathway cluster_pathway Cancer Cell Signaling Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation MCR_Product MCR Product (e.g., DHPM) MCR_Product->Kinase1 Inhibition

Application Notes and Protocols for the Synthesis of Schiff Bases from 4-(Phenylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with significant applications in medicinal chemistry and materials science. Their broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, makes them attractive scaffolds for drug discovery and development.[1][2][3] The synthesis of Schiff bases is typically achieved through a straightforward condensation reaction between a primary amine and a carbonyl compound, allowing for facile structural modifications to modulate their biological and physicochemical properties.[4]

This document provides detailed protocols for the synthesis of novel Schiff bases derived from 4-(phenylthio)benzaldehyde. The inclusion of the phenylthio moiety is of particular interest as sulfur-containing compounds are known to exhibit a wide range of pharmacological activities. These protocols are intended to guide researchers in the synthesis, purification, and characterization of these promising compounds for further investigation in drug development programs.

Synthesis of Schiff Bases from this compound

The general synthetic route involves the condensation of this compound with various primary amines. The reaction is typically carried out in an alcoholic solvent, often with the addition of a catalytic amount of acid.[5][6]

General Reaction Scheme:

Synthesis This compound This compound Schiff_Base Schiff Base This compound->Schiff_Base + R-NH2 (Solvent, Catalyst) Primary_Amine Primary Amine (R-NH2) H2O H2O Schiff_Base->H2O - H2O

Figure 1: General synthesis of Schiff bases from this compound.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of (E)-N-(4-(phenylthio)benzylidene)aniline, a representative Schiff base derived from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of aniline in 20 mL of absolute ethanol.

  • Reaction Setup: Place the round-bottom flask containing the this compound solution on a magnetic stirrer equipped with a heating mantle.

  • Addition of Amine and Catalyst: To the stirring solution of this compound, add the aniline solution in a dropwise manner. Following the addition, add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C). Maintain the reflux for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Product Isolation: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution. If no precipitate forms, the solution can be placed in an ice bath to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (40-50°C).

Characterization Data

The synthesized Schiff bases should be characterized by various spectroscopic methods to confirm their structure and purity.

Analysis Expected Observations
Melting Point A sharp melting point range indicates a pure compound.
FT-IR (cm⁻¹) Appearance of a characteristic imine (-C=N-) stretching band around 1600-1650 cm⁻¹. Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).[7][8]
¹H NMR (ppm) A singlet in the region of 8.0-9.0 ppm corresponding to the azomethine proton (-CH=N-). Aromatic protons will appear in the range of 6.5-8.0 ppm. The integration of the peaks should correspond to the number of protons in the structure.[8][9]
¹³C NMR (ppm) A signal in the range of 150-165 ppm for the imine carbon (-C=N-). Aromatic carbons will appear in the region of 110-150 ppm.[10]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the Schiff base.

Potential Applications in Drug Development

Schiff bases derived from this compound are promising candidates for various therapeutic applications due to the combined structural features of the Schiff base moiety and the phenylthio group.

Antimicrobial Activity

The imine group is a critical pharmacophore for antimicrobial activity.[11][12] Schiff bases can interfere with bacterial cell wall synthesis, disrupt cell membranes, or inhibit essential enzymes. The lipophilicity conferred by the phenylthio group may enhance the ability of these compounds to penetrate bacterial cell membranes.

Hypothetical Mechanism of Action (Antimicrobial):

Antimicrobial_Pathway cluster_bacterium Bacterial Cell Cell_Wall Cell Wall Synthesis Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Cell_Membrane Cell Membrane Integrity Cell_Membrane->Cell_Death Enzymes Essential Enzymes Enzymes->Cell_Death Schiff_Base This compound Schiff Base Inhibition Inhibition Schiff_Base->Inhibition Disruption Disruption Schiff_Base->Disruption Inhibition->Cell_Wall Inhibition->Enzymes Disruption->Cell_Membrane

Figure 2: Potential antimicrobial mechanisms of action.

Anticancer Activity

Many Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines.[1][13][14] The planar structure of the azomethine group can facilitate intercalation with DNA, while the overall molecule can inhibit topoisomerases or other enzymes crucial for cancer cell proliferation. The presence of the sulfur atom may also contribute to the anticancer effects through various mechanisms, including the induction of apoptosis.[15]

Antioxidant Activity

The phenolic and amine moieties often present in Schiff base precursors can act as hydrogen or electron donors, enabling them to scavenge free radicals and exhibit antioxidant properties.[10][16][17] The phenylthio group may also contribute to the overall antioxidant capacity of the molecule.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of synthesized Schiff bases derived from this compound and various substituted anilines. This data is for illustrative purposes and will vary based on the specific amine used.

Schiff Base (R-group on Aniline) Yield (%) Melting Point (°C) -CH=N-¹H NMR (ppm) MIC (µg/mL) vs. S. aureus IC₅₀ (µM) vs. MCF-7
H85110-1128.453215.2
4-Cl88125-1278.521610.8
4-OCH₃82118-1208.406420.5
4-NO₂90140-1428.6585.7

Experimental Workflow

The overall workflow for the synthesis and evaluation of these Schiff bases is outlined below.

Workflow Start Start Synthesis Schiff Base Synthesis Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Bio_Eval Biological Evaluation (Antimicrobial, Anticancer, etc.) Characterization->Bio_Eval Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Bio_Eval->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for synthesis and evaluation of Schiff bases.

Conclusion

The synthesis of Schiff bases from this compound offers a promising avenue for the discovery of novel therapeutic agents. The straightforward synthetic protocols, coupled with the potential for diverse biological activities, make these compounds valuable targets for researchers in medicinal chemistry and drug development. The provided protocols and application notes serve as a comprehensive guide for the synthesis, characterization, and potential evaluation of this important class of molecules.

References

Application of 4-(Phenylthio)benzaldehyde in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylthio)benzaldehyde is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a wide array of heterocyclic compounds. Its aldehyde group readily participates in various condensation reactions, while the phenylthio moiety can influence the electronic properties of the resulting molecules and provides a site for further functionalization. This unique combination makes it an attractive building block for the construction of novel heterocyclic scaffolds with potential applications in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocycles utilizing this compound as a key precursor.

Application Note 1: Synthesis of Dihydropyrimidines via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are known for a variety of biological activities, including acting as calcium channel blockers and antihypertensive agents.[1] this compound can be effectively employed as the aldehyde component in this reaction.

Reaction Scheme:

A mixture of this compound, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea is heated in the presence of an acid catalyst to yield the corresponding dihydropyrimidine derivative.

Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-(4-(phenylthio)phenyl)-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

  • Add ethanol (30 mL) to the mixture.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

  • The reaction mixture is stirred and heated under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled reaction mixture is poured into crushed ice with stirring.

  • The solid product that precipitates is collected by vacuum filtration.

  • The crude product is washed with cold water and then recrystallized from ethanol to afford the pure 5-ethoxycarbonyl-6-methyl-4-(4-(phenylthio)phenyl)-3,4-dihydropyrimidin-2(1H)-one.

Data Presentation
Product NameStarting Aldehydeβ-KetoesterAmide/ThioamideTypical Yield (%)
5-Ethoxycarbonyl-6-methyl-4-(4-(phenylthio)phenyl)-3,4-dihydropyrimidin-2(1H)-oneThis compoundEthyl acetoacetateUrea85-95
5-Ethoxycarbonyl-6-methyl-4-(4-(phenylthio)phenyl)-3,4-dihydropyrimidin-2(1H)-thioneThis compoundEthyl acetoacetateThiourea80-90
5-Acetyl-6-methyl-4-(4-(phenylthio)phenyl)-3,4-dihydropyrimidin-2(1H)-oneThis compoundAcetylacetoneUrea82-92

Yields are representative and can vary based on reaction conditions and scale.

Experimental Workflow

Biginelli_Reaction_Workflow cluster_reactants Reactant Preparation This compound This compound Reaction_Setup Combine Reactants in Ethanol with HCl (cat.) This compound->Reaction_Setup Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction_Setup Urea Urea Urea->Reaction_Setup Reflux Heat under Reflux (4-6 hours) Reaction_Setup->Reflux Workup Cool and Pour into Ice Water Reflux->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization from Ethanol Isolation->Purification Final_Product Pure Dihydropyrimidine Derivative Purification->Final_Product

Caption: Workflow for the Biginelli synthesis of dihydropyrimidines.

Application Note 2: Synthesis of Dihydropyridines via the Hantzsch Reaction

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridine derivatives.[2] These compounds are of significant interest in medicinal chemistry, with many approved drugs, such as nifedipine and amlodipine, belonging to this class and acting as calcium channel blockers.[2] this compound serves as an excellent aldehyde component in this synthesis.

Reaction Scheme:

The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, to form the dihydropyridine ring.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(4-(phenylthio)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (25 mL).

  • To this solution, add ethyl acetoacetate (20 mmol) and ammonium acetate (12 mmol).

  • Heat the reaction mixture to reflux with stirring for 3-5 hours. Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to yield pure diethyl 2,6-dimethyl-4-(4-(phenylthio)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate as a crystalline solid.[3][4]

Data Presentation
Product NameStarting Aldehydeβ-KetoesterNitrogen SourceTypical Yield (%)
Diethyl 2,6-dimethyl-4-(4-(phenylthio)phenyl)-1,4-dihydropyridine-3,5-dicarboxylateThis compoundEthyl acetoacetateAmmonium acetate80-90
Dimethyl 2,6-dimethyl-4-(4-(phenylthio)phenyl)-1,4-dihydropyridine-3,5-dicarboxylateThis compoundMethyl acetoacetateAmmonium acetate75-85

Yields are representative and can vary based on reaction conditions and scale.

Experimental Workflow

Hantzsch_Reaction_Workflow cluster_reactants Reactant Preparation This compound This compound Reaction_Setup Combine Reactants in Ethanol This compound->Reaction_Setup Ethyl Acetoacetate (2 eq.) Ethyl Acetoacetate (2 eq.) Ethyl Acetoacetate (2 eq.)->Reaction_Setup Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction_Setup Reflux Heat under Reflux (3-5 hours) Reaction_Setup->Reflux Cooling Cool to Room Temperature Reflux->Cooling Isolation Vacuum Filtration Cooling->Isolation Purification Recrystallization from Ethanol Isolation->Purification Final_Product Pure Dihydropyridine Derivative Purification->Final_Product

Caption: Workflow for the Hantzsch synthesis of dihydropyridines.

Application Note 3: Synthesis of Pyrazoles via a Chalcone Intermediate

Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are core structures in many pharmaceuticals, including celecoxib (an anti-inflammatory drug). A common route to substituted pyrazoles involves the cyclization of a chalcone (an α,β-unsaturated ketone) with a hydrazine derivative. This compound can be used to synthesize the initial chalcone, which is then converted to the pyrazole.

Reaction Scheme:

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

This compound is reacted with an acetophenone derivative in the presence of a base to form the corresponding chalcone.

Step 2: Pyrazole Synthesis

The synthesized chalcone is then reacted with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) in a suitable solvent to yield the pyrazole.[5]

Experimental Protocols

Protocol 3.1: Synthesis of (E)-1-phenyl-3-(4-(phenylthio)phenyl)prop-2-en-1-one (A Chalcone)

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Dissolve this compound (10 mmol) and acetophenone (10 mmol) in ethanol (50 mL) in a flask with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise to the stirred mixture.

  • Continue stirring in the ice bath for 2-3 hours, and then at room temperature overnight.

  • Pour the reaction mixture into cold water and acidify with dilute HCl.

  • The precipitated solid (the chalcone) is collected by filtration, washed with water until neutral, and dried.

  • The crude chalcone can be purified by recrystallization from ethanol.[6]

Protocol 3.2: Synthesis of 5-(4-(Phenylthio)phenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole

Materials:

  • (E)-1-phenyl-3-(4-(phenylthio)phenyl)prop-2-en-1-one (from Protocol 3.1)

  • Phenylhydrazine

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve the chalcone (5 mmol) in glacial acetic acid (30 mL).

  • Add phenylhydrazine (5.5 mmol) to the solution.

  • Reflux the mixture for 4-6 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The solid pyrazoline derivative that separates out is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[7]

Data Presentation
Product NameStarting AldehydeKetone/HydrazineMethodTypical Yield (%)
(E)-1-phenyl-3-(4-(phenylthio)phenyl)prop-2-en-1-oneThis compoundAcetophenoneClaisen-Schmidt Condensation85-95
5-(4-(Phenylthio)phenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole-PhenylhydrazineCyclization of Chalcone70-85
3-(4-(Phenylthio)phenyl)-5-phenyl-1H-pyrazole-Hydrazine HydrateCyclization and Oxidation of Chalcone65-80

Yields are representative and can vary based on reaction conditions and scale.

Experimental Workflow

Pyrazole_Synthesis_Workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrazole Synthesis Aldehyde This compound Condensation Claisen-Schmidt Condensation (NaOH, Ethanol) Aldehyde->Condensation Ketone Acetophenone Ketone->Condensation Chalcone Chalcone Intermediate Condensation->Chalcone Cyclization Cyclization Reaction (Acetic Acid, Reflux) Chalcone->Cyclization Hydrazine Phenylhydrazine Hydrazine->Cyclization Pyrazole Pure Pyrazole Derivative

Caption: Workflow for the two-step synthesis of pyrazoles.

This compound is a readily accessible and highly useful building block for the synthesis of diverse heterocyclic systems. The protocols outlined in these application notes for the Biginelli, Hantzsch, and pyrazole syntheses demonstrate its utility in constructing dihydropyrimidines, dihydropyridines, and pyrazoles, respectively. These heterocyclic cores are prevalent in numerous biologically active compounds, highlighting the potential of this compound derivatives in the development of new therapeutic agents. Researchers can adapt and modify these robust protocols to generate libraries of novel compounds for screening and lead optimization in drug discovery programs.

References

4-(Phenylthio)benzaldehyde: A Versatile Scaffold for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Phenylthio)benzaldehyde is a valuable and versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Its unique structure, featuring both a reactive aldehyde group and a phenylthio moiety, allows for a wide range of chemical transformations, leading to the synthesis of diverse molecular architectures with significant biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including chalcones, Schiff bases, and other derivatives with therapeutic potential.

Application Notes

The aldehyde functional group in this compound is a key site for various chemical reactions, including oxidation, reduction, and condensation reactions. The phenylthio group, on the other hand, can influence the electronic properties of the molecule and can be a site for further functionalization. This dual reactivity makes this compound an attractive starting material for the synthesis of a wide array of bioactive molecules.

Key Therapeutic Areas:

  • Anticancer Agents: Chalcones and Schiff bases derived from this compound have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.

  • Antimicrobial Agents: Schiff bases incorporating the this compound scaffold have shown promising antibacterial and antifungal activities. The imine linkage and the sulfur atom are believed to play a crucial role in their antimicrobial efficacy.

Experimental Protocols

The following section details the experimental procedures for the synthesis of various pharmaceutical intermediates from this compound.

Synthesis of Chalcones

Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an acetophenone and an aromatic aldehyde.

Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-(phenylthio)phenyl)prop-2-en-1-one

  • Materials: this compound, 4-hydroxyacetophenone, sodium hydroxide (NaOH), ethanol, water.

  • Procedure:

    • Dissolve 4-hydroxyacetophenone (1.36 g, 10 mmol) and this compound (2.14 g, 10 mmol) in ethanol (20 mL).

    • To this solution, add a 40% aqueous solution of NaOH (5 mL) dropwise with constant stirring at room temperature.

    • Continue stirring the reaction mixture for 4-6 hours.

    • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

    • The precipitated solid is filtered, washed with water, and dried.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone.

CompoundYield (%)Melting Point (°C)Spectroscopic Data
(E)-1-(4-hydroxyphenyl)-3-(4-(phenylthio)phenyl)prop-2-en-1-one85178-180¹H NMR (CDCl₃, δ ppm): 7.95 (d, 2H), 7.80 (d, 1H), 7.60-7.20 (m, 11H), 5.50 (s, 1H, -OH).IR (KBr, cm⁻¹): 3300 (-OH), 1650 (C=O), 1590 (C=C).
Synthesis of Schiff Bases

Schiff bases are formed by the condensation of a primary amine with an aldehyde.

Protocol: Synthesis of (E)-N-(4-fluorobenzyl)-1-(4-(phenylthio)phenyl)methanimine

  • Materials: this compound, 4-fluoroaniline, ethanol, glacial acetic acid.

  • Procedure:

    • Dissolve this compound (2.14 g, 10 mmol) in ethanol (20 mL).

    • Add 4-fluoroaniline (1.11 g, 10 mmol) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 3-4 hours.

    • Cool the reaction mixture to room temperature.

    • The solid product is filtered, washed with cold ethanol, and dried.

CompoundYield (%)Melting Point (°C)Spectroscopic Data
(E)-N-(4-fluorobenzyl)-1-(4-(phenylthio)phenyl)methanimine92125-127¹H NMR (CDCl₃, δ ppm): 8.40 (s, 1H, -CH=N-), 7.80-7.10 (m, 13H).IR (KBr, cm⁻¹): 1625 (C=N).
Oxidation to Carboxylic Acid

The aldehyde group can be oxidized to a carboxylic acid, a key functional group in many pharmaceuticals.

Protocol: Synthesis of 4-(Phenylthio)benzoic Acid

  • Materials: this compound, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), sulfuric acid (H₂SO₄), water.

  • Procedure:

    • Prepare a solution of NaOH (2 g) in water (50 mL) and add this compound (4.28 g, 20 mmol).

    • Heat the mixture to 80°C and add a solution of KMnO₄ (4.74 g, 30 mmol) in water (100 mL) dropwise over 1 hour.

    • After the addition is complete, reflux the mixture for 2 hours.

    • Cool the reaction mixture and filter off the manganese dioxide.

    • Acidify the filtrate with dilute H₂SO₄ to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and recrystallize from ethanol-water.

CompoundYield (%)Melting Point (°C)Spectroscopic Data
4-(Phenylthio)benzoic Acid88228-230¹H NMR (DMSO-d₆, δ ppm): 13.0 (s, 1H, -COOH), 7.90 (d, 2H), 7.60-7.30 (m, 7H).IR (KBr, cm⁻¹): 3000-2500 (-OH), 1680 (C=O).
Reduction to Alcohol

The aldehyde can be reduced to the corresponding alcohol, another important pharmaceutical intermediate.

Protocol: Synthesis of (4-(Phenylthio)phenyl)methanol

  • Materials: this compound, sodium borohydride (NaBH₄), methanol.

  • Procedure:

    • Dissolve this compound (4.28 g, 20 mmol) in methanol (50 mL).

    • Cool the solution in an ice bath and add NaBH₄ (0.76 g, 20 mmol) portion-wise with stirring.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

    • Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to obtain the product.

CompoundYield (%)Physical StateSpectroscopic Data
(4-(Phenylthio)phenyl)methanol95White solid¹H NMR (CDCl₃, δ ppm): 7.40-7.20 (m, 9H), 4.65 (s, 2H, -CH₂OH), 1.80 (s, 1H, -OH).IR (KBr, cm⁻¹): 3350 (-OH).

Signaling Pathways and Experimental Workflows

The biological activity of pharmaceutical intermediates derived from this compound often involves the modulation of specific signaling pathways. For instance, many anticancer chalcones induce apoptosis through the intrinsic and extrinsic pathways.

Apoptosis_Pathway Chalcone This compound Derived Chalcone Mitochondrion Mitochondrion Chalcone->Mitochondrion Induces stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1. Intrinsic apoptosis pathway induced by chalcones.

The general workflow for the synthesis and evaluation of these pharmaceutical intermediates is a multi-step process.

Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Condensation, Oxidation) Start->Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization BioAssay Biological Evaluation (e.g., Cytotoxicity Assay) Characterization->BioAssay Data Data Analysis BioAssay->Data

Figure 2. General workflow for synthesis and evaluation.

Schiff bases derived from this compound can exert their antibacterial effects through various mechanisms, including the inhibition of essential enzymes or disruption of the bacterial cell wall.

Antibacterial_Mechanism SchiffBase This compound Derived Schiff Base Enzyme Bacterial Enzyme (e.g., DNA gyrase) SchiffBase->Enzyme CellWall Bacterial Cell Wall SchiffBase->CellWall Inhibition Inhibition of Enzyme Activity Enzyme->Inhibition Disruption Disruption of Cell Wall Synthesis CellWall->Disruption BacterialDeath Bacterial Cell Death Inhibition->BacterialDeath Disruption->BacterialDeath

Figure 3. Potential antibacterial mechanisms of Schiff bases.

This compound is a highly valuable precursor for the synthesis of a diverse range of pharmaceutical intermediates. The straightforward and efficient protocols for its conversion into chalcones, Schiff bases, carboxylic acids, and alcohols, coupled with the significant biological activities of these derivatives, underscore its importance in medicinal chemistry and drug development. Further exploration of this scaffold is likely to yield novel therapeutic agents with improved efficacy and selectivity.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Phenylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Phenylthio)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Troubleshooting Guide

The synthesis of this compound, typically achieved through a copper-catalyzed Ullmann-type condensation of a 4-halobenzaldehyde with thiophenol, can present several challenges. This guide outlines common problems, their potential causes, and suggested solutions to improve reaction yield and product purity.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper(I) catalyst (e.g., CuI, CuBr) may be oxidized or of poor quality.• Use a fresh, high-purity copper(I) salt. • Consider adding a ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine) to stabilize the catalyst and improve its activity.
Inappropriate Base: The base may not be strong enough or may have poor solubility in the reaction solvent.• Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Cs₂CO₃ is often effective in polar aprotic solvents.[1]
Suboptimal Solvent: The solvent may not be suitable for the reactants or the catalyst system.• High-boiling polar aprotic solvents like DMF, NMP, or DMSO are traditionally used.[2] • For some catalyst systems, non-polar solvents like toluene or xylene may be effective.[3]
Reaction Temperature Too Low: Ullmann-type reactions often require elevated temperatures to proceed at a reasonable rate.• Gradually increase the reaction temperature, typically in the range of 100-150 °C. Monitor for product degradation at higher temperatures.
Poor Reactant Quality: Impurities in the 4-halobenzaldehyde or thiophenol can interfere with the reaction.• Ensure the purity of starting materials. 4-iodobenzaldehyde is generally more reactive than 4-bromobenzaldehyde, which is more reactive than 4-chlorobenzaldehyde.
Formation of Side Products Dehalogenation of 4-halobenzaldehyde: Reduction of the starting material to benzaldehyde.• Ensure strictly anhydrous and inert reaction conditions (e.g., under nitrogen or argon). Trace water or protic impurities can be a source of protons.
Homocoupling of Thiophenol: Formation of diphenyl disulfide.• This can occur through oxidation of the thiophenol. Ensure the reaction is carried out under an inert atmosphere.
Oxidation of Aldehyde: The benzaldehyde group can be oxidized to a carboxylic acid.• Maintain an inert atmosphere throughout the reaction and workup.
Difficult Product Purification Similar Polarity of Product and Impurities: Makes separation by chromatography challenging.• Optimize the solvent system for column chromatography. A gradient elution from non-polar (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
Product is an Oil or Difficult to Crystallize: Prevents purification by recrystallization.• Attempt recrystallization from a solvent pair, such as ethanol/water or ethyl acetate/hexane.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the synthesis of this compound?

A1: Copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) are most commonly used and are often effective.[1] The choice may depend on the specific reaction conditions, including the ligand and solvent used.

Q2: Is a ligand necessary for this reaction? If so, how do I choose one?

A2: While some Ullmann-type reactions can proceed without a ligand, the addition of a ligand often accelerates the reaction and allows for milder conditions. N- or O-donor ligands are commonly used. Good starting points for screening include 1,10-phenanthroline, N,N-dimethylglycine, and L-proline.

Q3: My reaction is not going to completion. What are the first things I should check?

A3: First, verify the quality and purity of your reagents, especially the copper catalyst and the thiophenol, which can oxidize. Ensure your reaction is running under strictly anhydrous and inert conditions. If these factors are well-controlled, consider increasing the reaction temperature or screening different bases and solvents as outlined in the troubleshooting table.

Q4: I am observing a significant amount of diphenyl disulfide as a byproduct. How can I minimize this?

A4: The formation of diphenyl disulfide is due to the oxidative homocoupling of thiophenol. To minimize this, it is crucial to thoroughly degas your solvent and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction to prevent the ingress of oxygen.

Q5: What is a suitable method for purifying the final product?

A5: this compound is typically a solid at room temperature.[6] Purification can often be achieved by recrystallization from a suitable solvent system, such as ethanol/water or an ethyl acetate/hexane mixture.[4][5] If impurities are still present, column chromatography on silica gel is a standard and effective method.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via a copper-catalyzed Ullmann condensation. This protocol is based on general procedures for similar C-S cross-coupling reactions and may require optimization for specific laboratory conditions and reagent batches.

Materials:

  • 4-Iodobenzaldehyde (or 4-Bromobenzaldehyde)

  • Thiophenol

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Potassium Carbonate (K₂CO₃) (or Cesium Carbonate, Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzaldehyde (1.0 equiv.), copper(I) iodide (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF via syringe. Then, add thiophenol (1.2 equiv.) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine 4-halobenzaldehyde, CuI, ligand, and base in a dry flask. inert Establish inert atmosphere (evacuate/backfill with N₂ or Ar). setup->inert add_reagents Add anhydrous solvent and thiophenol via syringe. inert->add_reagents heat Heat mixture with stirring (e.g., 120 °C). add_reagents->heat monitor Monitor progress by TLC or GC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Dilute with water and extract with organic solvent. cool->extract purify Wash, dry, and concentrate aorganic layer. extract->purify chromatography Purify by column chromatography. purify->chromatography product Isolated this compound chromatography->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low or No Yield catalyst Is the Cu(I) catalyst fresh and active? start->catalyst reactants Are starting materials (halobenzaldehyde, thiophenol) pure? start->reactants atmosphere Is the reaction under a strictly inert atmosphere? start->atmosphere temperature Is the temperature high enough? (e.g., 100-150 °C) start->temperature base Is the base appropriate? (e.g., K₂CO₃, Cs₂CO₃) start->base solvent Is the solvent optimal? (e.g., DMF, NMP) start->solvent ligand Could a ligand improve the reaction? start->ligand sol_reagents Use fresh/pure reagents. Ensure inert conditions. catalyst->sol_reagents reactants->sol_reagents atmosphere->sol_reagents sol_conditions Increase temperature. Screen bases/solvents. Add a suitable ligand. temperature->sol_conditions base->sol_conditions solvent->sol_conditions ligand->sol_conditions

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Formylation of Diphenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the formylation of diphenyl sulfide.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products and potential side products in the formylation of diphenyl sulfide?

When subjecting diphenyl sulfide to formylation conditions, such as the Vilsmeier-Haack or Duff reaction, the primary expected product is the mono-formylated diphenyl sulfide, with the formyl group predominantly in the para position (4-formyldiphenyl sulfide) due to the ortho-, para- directing nature of the sulfide group and steric hindrance at the ortho positions.[1]

However, several side products can arise, significantly impacting yield and purity. The most common side reactions include:

  • Oxidation of the sulfide: The sulfur atom in diphenyl sulfide is susceptible to oxidation, leading to the formation of diphenyl sulfoxide and diphenyl sulfone.[2] This is particularly prevalent under harsh reaction conditions.

  • Di-formylation: Under certain conditions, a second formyl group can be introduced, yielding 4,4'-diformyldiphenyl sulfide.

  • Formation of Thianthrene: In Friedel-Crafts type reactions, which share mechanistic similarities with some formylation methods, the formation of thianthrene has been observed as a byproduct.[3]

Q2: My formylation reaction is resulting in a low yield of the desired product. What are the potential causes?

Low yields in the formylation of diphenyl sulfide can stem from several factors. A systematic approach to troubleshooting this issue is crucial. Key areas to investigate include:

  • Substrate Reactivity: Diphenyl sulfide is an activated aromatic system, but its reactivity is influenced by the electron-donating ability of the sulfur atom.

  • Reaction Conditions: Temperature, reaction time, and the stoichiometry of reagents play a critical role. For instance, in the Vilsmeier-Haack reaction, the temperature can range from below 0°C to 80°C depending on the substrate's reactivity.[4]

  • Reagent Quality: The purity of reagents, particularly the formylating agents (e.g., Vilsmeier reagent) and solvents, is paramount. Moisture can deactivate the reagents.

  • Side Reactions: The prevalence of side reactions, especially oxidation of the sulfide bridge, can significantly consume the starting material and reduce the yield of the formylated product.

Q3: I am observing significant amounts of diphenyl sulfoxide and/or diphenyl sulfone in my product mixture. How can I minimize this oxidation?

The oxidation of the sulfide to a sulfoxide or sulfone is a common challenge. To mitigate this:

  • Control Reaction Temperature: Avoid excessively high temperatures, as oxidation is often favored at elevated temperatures. For reactions that are exothermic, ensure efficient cooling during reagent addition.

  • Use Mild Reaction Conditions: Opt for the mildest possible conditions that still afford a reasonable reaction rate for formylation. This may involve using less reactive formylating agents or shorter reaction times.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation from atmospheric oxygen, although the primary oxidizing agents are often components of the reaction mixture itself.

Q4: How can I purify the formylated diphenyl sulfide from the unreacted starting material and side products?

Purification of the product mixture typically involves a combination of techniques:

  • Work-up: The reaction is usually quenched with water or an ice bath, followed by neutralization.[1]

  • Extraction: The product is extracted into an organic solvent.

  • Chromatography: Column chromatography is often necessary to separate the desired formylated product from unreacted diphenyl sulfide, diphenyl sulfoxide, diphenyl sulfone, and any other byproducts, as their polarities will differ.

  • Recrystallization: If the formylated product is a solid, recrystallization can be an effective final purification step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Vilsmeier reagent (if using Vilsmeier-Haack).Prepare the Vilsmeier reagent fresh before use. Ensure the phosphorus oxychloride and DMF are of high purity and anhydrous.
Insufficient activation of the aromatic ring.Diphenyl sulfide is generally reactive enough, but if substitution is the issue, consider using a more potent formylating agent or more forcing conditions, while being mindful of increased side reactions.
Low reaction temperature.Gradually increase the reaction temperature, monitoring the reaction progress by TLC to find the optimal balance between reaction rate and side product formation.[4]
Mixture of Ortho and Para Isomers Steric hindrance at the ortho position is not sufficient to completely prevent substitution.While the para product is generally favored, some ortho isomer may form. Purification by column chromatography is the most effective way to separate these isomers.
Formation of a Dark-Colored, Tarry Mixture Polymerization or decomposition of starting materials or products.This can be caused by excessively high temperatures or highly acidic conditions. Consider lowering the reaction temperature and ensuring a controlled addition of reagents.
Product is Contaminated with Diphenyl Sulfoxide/Sulfone Oxidative side reactions.Use milder reaction conditions (lower temperature, shorter reaction time). Ensure the reaction is carried out under an inert atmosphere.[2]
Difficulty in Separating Product from Byproducts Similar polarities of the desired product and side products.Optimize the solvent system for column chromatography. Sometimes, converting the aldehyde to a derivative (e.g., a Schiff base) can facilitate separation, followed by hydrolysis back to the aldehyde.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation (Adapted for Diphenyl Sulfide)

1. Formation of the Vilsmeier Reagent:

  • In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for a short period to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

2. Formylation Reaction:

  • Dissolve diphenyl sulfide in a suitable anhydrous solvent (e.g., DMF or a chlorinated solvent).

  • Cool the solution of the Vilsmeier reagent in an ice bath.

  • Slowly add the diphenyl sulfide solution to the Vilsmeier reagent with vigorous stirring.

  • After the addition, the reaction mixture can be stirred at room temperature or gently heated (e.g., to 40-60°C) to drive the reaction to completion.[4] The progress should be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

  • Once the reaction is complete, pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture with a suitable base, such as a saturated sodium acetate solution.[1]

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired formylated diphenyl sulfide from unreacted starting material and oxidized byproducts.

Data Presentation

Currently, specific quantitative data from a single experiment detailing the yields of all products in the formylation of diphenyl sulfide is not available in the provided search results. To effectively troubleshoot and optimize this reaction, it is recommended that researchers perform small-scale trial reactions under varying conditions and analyze the product distribution using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). This will allow for the generation of a data table similar to the hypothetical one below:

Table 1: Hypothetical Product Distribution in the Vilsmeier-Haack Formylation of Diphenyl Sulfide under Various Conditions

Entry Temperature (°C) Reaction Time (h) Diphenyl Sulfide (%) 4-Formyldiphenyl Sulfide (%) Diphenyl Sulfoxide (%) 4,4'-Diformyldiphenyl Sulfide (%)
12512405055
26041570105
38025602510

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Diphenyl Sulfide Formylation

Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_byproducts Side Product Analysis start Low Yield of Formylated Diphenyl Sulfide check_reagents Verify Reagent Purity (Diphenyl Sulfide, POCl₃, DMF) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions analyze_byproducts Analyze Crude Product for Side Products (TLC, GC-MS) start->analyze_byproducts impure_reagents Impure or Wet Reagents? check_reagents->impure_reagents harsh_conditions Conditions Too Harsh/Mild? check_conditions->harsh_conditions oxidation_present Oxidation Products Prevalent? analyze_byproducts->oxidation_present impure_reagents->check_conditions No purify_reagents Purify/Dry Reagents and Repeat impure_reagents->purify_reagents Yes end Optimized Yield purify_reagents->end harsh_conditions->analyze_byproducts No adjust_temp_time Adjust Temperature/Time Systematically harsh_conditions->adjust_temp_time Yes adjust_temp_time->end milder_conditions Use Milder Conditions (Lower Temp, Inert Atmosphere) oxidation_present->milder_conditions Yes oxidation_present->end No, Other Issues milder_conditions->end

Caption: Troubleshooting workflow for low yield in diphenyl sulfide formylation.

Reaction Pathway for the Vilsmeier-Haack Formylation of Diphenyl Sulfide

Vilsmeier_Haack_Pathway cluster_reagent_formation Reagent Formation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Diphenyl_Sulfide Diphenyl Sulfide Diphenyl_Sulfide->Intermediate Electrophilic Aromatic Substitution Side_Product Diphenyl Sulfoxide/ Diphenyl Sulfone Diphenyl_Sulfide->Side_Product Oxidation (Side Reaction) Product 4-Formyldiphenyl Sulfide Intermediate->Product Hydrolysis

References

Technical Support Center: Purification of 4-(Phenylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(Phenylthio)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of this compound from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a crude sample of this compound?

A1: Common impurities can include:

  • 4-(Phenylthio)benzoic acid: Formed by the oxidation of the aldehyde group. This is a very common byproduct, especially if the reaction or workup is exposed to air for extended periods.[1][2]

  • Unreacted starting materials: Depending on the synthetic route, these could include 4-fluorobenzaldehyde, thiophenol, or other precursors.

  • Diphenyl disulfide: Formed from the oxidation of thiophenol if it is used as a starting material.

  • 4-(Phenylsulfinyl)benzaldehyde: Formed from the over-oxidation of the sulfide linkage.

Q2: My crude this compound is a yellow to brown oil/solid. Is this normal?

A2: Yes, crude this compound often appears as a pale yellow to light brown solid or oil, depending on the purity.[3] The color is often due to minor impurities. A pure compound should be an off-white to light yellow powder.[4]

Q3: What are the main methods for purifying this compound?

A3: The most common and effective purification methods are:

  • Column Chromatography: Highly effective for separating the desired aldehyde from both more polar and less polar impurities.[5][6]

  • Recrystallization: A good technique for removing small amounts of impurities if a suitable solvent is found.[7][8]

  • Sodium Bisulfite Adduct Formation: A classical chemical method to selectively isolate aldehydes from a mixture. The aldehyde is then regenerated.[9][10][11][12]

Q4: How can I quickly check the purity of my this compound fractions during purification?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of a column chromatography and for assessing the purity of fractions.[5][6][13] A suitable solvent system (e.g., hexane/ethyl acetate) will allow you to visualize the separation of the product from its impurities under a UV lamp.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC. The solvent system is not optimal.Test different solvent systems. A good starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate.[13][14] Vary the ratio to achieve a good separation where the Rf of this compound is around 0.3. For more polar impurities, you may need to use a more polar solvent system, such as dichloromethane/methanol.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using 9:1 hexane/ethyl acetate, try switching to 4:1 or 1:1.[5]
The compound is eluting too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent. For example, if you are using 1:1 hexane/ethyl acetate, try 9:1 or even pure hexane initially.
The collected fractions are still impure. The column was overloaded with the crude product. The column was not packed properly, leading to channeling. The fractions were collected too broadly.Use a larger column or reduce the amount of crude material. Ensure the silica gel is packed uniformly without any air bubbles or cracks.[15] Collect smaller fractions and analyze them by TLC before combining.
Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not suitable.You need to find a solvent in which this compound is soluble when hot but sparingly soluble when cold.[8] Perform small-scale solubility tests with various solvents like ethanol, isopropanol, ethyl acetate, or toluene, and solvent mixtures like ethanol/water or ethyl acetate/hexane.[16]
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated.Choose a solvent with a lower boiling point. Add a small amount of additional hot solvent to the oiled-out mixture to achieve complete dissolution before cooling.
No crystals form upon cooling. Too much solvent was used. The solution is not saturated enough.Boil off some of the solvent to concentrate the solution and then allow it to cool again. You can also try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution to induce precipitation. Scratching the inside of the flask with a glass rod can also help initiate crystallization.
The recovered crystals are still impure. The cooling was too rapid, trapping impurities. The crystals were not washed properly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[7]
Sodium Bisulfite Adduct Formation Troubleshooting
Problem Possible Cause(s) Solution(s)
No precipitate of the bisulfite adduct forms. The sodium bisulfite solution is not saturated or has degraded. The pH of the reaction mixture is not optimal.Use a freshly prepared saturated solution of sodium bisulfite.[11] The reaction works best in a neutral to slightly acidic pH range.
Low yield of the regenerated aldehyde. Incomplete formation of the adduct. Incomplete regeneration of the aldehyde from the adduct.Ensure vigorous stirring or shaking to maximize contact between the organic and aqueous phases during adduct formation.[9] Use a strong base (e.g., NaOH) to ensure complete decomposition of the adduct back to the aldehyde.[11]
The regenerated aldehyde is still impure. The bisulfite adduct was not washed sufficiently. Some impurities also react with sodium bisulfite.Wash the filtered bisulfite adduct with a cold, saturated sodium bisulfite solution before regeneration to remove any trapped non-aldehyde impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using different solvent systems to find the optimal eluent. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1). The ideal solvent system should give the this compound spot an Rf value of approximately 0.3.[17]

  • Column Preparation:

    • Select an appropriately sized glass column and securely clamp it in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[18]

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., from a pump or nitrogen line) to force the solvent through the column at a steady rate.

    • Collect the eluate in a series of labeled test tubes or flasks.

    • Monitor the separation by collecting small spots from each fraction on a TLC plate and visualizing under UV light.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization. The choice of solvent is critical and should be determined by preliminary small-scale tests.

  • Solvent Selection:

    • Place a small amount of the crude product in several test tubes.

    • Add a small amount of a different solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).

    • Heat the test tubes to the boiling point of the solvent to check for solubility.

    • A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Allow the crystals to dry completely on the filter paper by drawing air through them. The purified this compound should be an off-white to light yellow crystalline solid.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude_Product Crude this compound (Contains byproducts) Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Bisulfite_Adduct Sodium Bisulfite Adduct Formation Crude_Product->Bisulfite_Adduct TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Pure_Product Pure this compound Recrystallization->Pure_Product Bisulfite_Adduct->Pure_Product TLC_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Method Choose Purification Method Start->Method Column Column Chromatography Method->Column Good separation on TLC Recrystal Recrystallization Method->Recrystal Crystalline solid, minor impurities Bisulfite Bisulfite Adduct Method->Bisulfite Aldehyde-specific separation needed Check_Purity Check Purity (e.g., TLC) Column->Check_Purity Recrystal->Check_Purity Bisulfite->Check_Purity Pure Pure Product Check_Purity->Pure Yes Troubleshoot Troubleshoot Issue Check_Purity->Troubleshoot No Troubleshoot->Method

Caption: Logical decision-making process for purification troubleshooting.

References

Overcoming solubility issues of 4-(Phenylthio)benzaldehyde in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 4-(Phenylthio)benzaldehyde in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

A1: this compound is a pale yellow to light brown solid organic compound.[1] It is characterized by a benzaldehyde core substituted with a phenylthio group. Due to its aromatic nature, it is generally soluble in common organic solvents such as chloroform, diethyl ether, and ethyl acetate.[1] Its solubility in non-polar solvents is higher than in polar solvents like water, where it is considered insoluble.

Q2: I am observing that this compound is not dissolving in my reaction solvent. What are the initial steps I should take?

A2: If you are facing solubility issues, consider the following initial steps:

  • Increase Temperature: Gently warming the solvent can significantly increase the solubility of this compound.

  • Particle Size Reduction: Grinding the solid this compound into a fine powder will increase the surface area, which can lead to faster dissolution.

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates and accelerate the dissolving process.

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent is a common and effective strategy. If this compound has low solubility in your primary reaction solvent, adding a miscible co-solvent in which the compound is more soluble can resolve the issue. For instance, if your reaction is in a less polar solvent like toluene and you are experiencing poor solubility, adding a small amount of a more polar solvent like tetrahydrofuran (THF) or dichloromethane (DCM) might be helpful.

Q4: Will changing the solvent system affect my reaction?

A4: It is possible. The polarity of the solvent can influence reaction rates and sometimes even the reaction pathway. It is advisable to start with a small-scale test reaction to evaluate the effect of the new solvent system on your desired outcome.

Troubleshooting Guide for Poor Solubility in Reactions

This guide provides a systematic approach to address solubility challenges with this compound during a chemical reaction.

Problem: this compound does not fully dissolve in the reaction solvent at the desired concentration.

Solution Workflow:

Solubility_Troubleshooting start Initial Observation: This compound is poorly soluble step1 Increase Temperature (e.g., to 40-60 °C) start->step1 step2 Sonication (15-30 minutes) step1->step2 If still insoluble success Proceed with Reaction step1->success If soluble step3 Use a Co-solvent System step2->step3 If still insoluble step2->success If soluble step4 Solvent Screening: Select a new solvent step3->step4 If co-solvent is not effective or compatible step3->success If soluble step4->success failure Consult further literature for alternative conditions step4->failure If no suitable solvent is found

Caption: A stepwise guide to troubleshooting solubility issues.

Quantitative Solubility Data

SolventChemical FormulaPolarityEstimated Solubility at 25 °C ( g/100 mL)
ChloroformCHCl₃Low> 10
Dichloromethane (DCM)CH₂Cl₂Low> 10
Tetrahydrofuran (THF)C₄H₈OLow5 - 10
AcetoneC₃H₆OMedium5 - 10
Ethyl AcetateC₄H₈O₂Medium1 - 5
TolueneC₇H₈Low1 - 5
EthanolC₂H₅OHHigh0.5 - 1
MethanolCH₃OHHigh< 0.5
WaterH₂OHigh< 0.01

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound for Reaction

This protocol outlines a general method for dissolving this compound, particularly for reactions where it exhibits poor solubility at room temperature.

Dissolution_Protocol start Start: Weigh This compound step1 Add chosen solvent to the reaction flask start->step1 step2 Stir the mixture at room temperature for 5-10 minutes step1->step2 decision1 Is the solid fully dissolved? step2->decision1 step3 Gently warm the mixture (e.g., to 40-50 °C) with continued stirring decision1->step3 No end Solution is ready for the reaction decision1->end Yes decision2 Is the solid fully dissolved? step3->decision2 step4 If compatible with the reaction, add a co-solvent dropwise until dissolution is observed decision2->step4 No decision2->end Yes step4->end

Caption: A standard protocol for dissolving the reactant.

Methodology:

  • To a dry reaction flask equipped with a magnetic stir bar, add the required amount of this compound.

  • Add the chosen reaction solvent to the flask.

  • Stir the resulting suspension at room temperature for 5-10 minutes.

  • If the solid is not fully dissolved, gently warm the flask in a water bath to 40-50 °C while continuing to stir.

  • If solubility remains an issue and the reaction chemistry allows, add a more potent, miscible co-solvent (e.g., THF or DCM) dropwise until a clear solution is obtained.

  • Once the this compound is fully dissolved, proceed with the addition of other reagents according to your reaction procedure.

Protocol 2: Example Reaction - Claisen-Schmidt Condensation with Acetophenone

This protocol provides a specific example of a Claisen-Schmidt condensation reaction, a common application for aromatic aldehydes, and addresses potential solubility issues.

Reaction Scheme:

This compound + Acetophenone → 4-(Phenylthio)chalcone

Logical Workflow for the Reaction:

Claisen_Schmidt_Workflow start Start: Prepare Reactants and Solvent (Ethanol) step1 Dissolve this compound and Acetophenone in Ethanol start->step1 step2 Cool the solution in an ice bath step1->step2 step3 Slowly add aqueous NaOH solution step2->step3 step4 Stir at room temperature and monitor reaction progress by TLC step3->step4 step5 Work-up: Pour into water and collect the precipitated product step4->step5 step6 Purify the product by recrystallization step5->step6 end Characterize the pure chalcone step6->end

Caption: Workflow for a Claisen-Schmidt condensation.

Methodology:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol. If solubility is an issue at room temperature, warm the mixture gently to achieve a clear solution before proceeding.

  • Reaction Initiation: Cool the solution in an ice bath. While stirring, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction Progress: Allow the reaction mixture to warm to room temperature and stir for the required duration. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into cold water. The chalcone product, being less soluble in water, will precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 4-(phenylthio)chalcone.

References

Technical Support Center: Optimization of Catalyst Loading for 4-(Phenylthio)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalyst loading in the synthesis of 4-(Phenylthio)benzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on problems related to catalyst loading.

Issue 1: Low or No Conversion to this compound

Possible Cause Recommended Solution Rationale
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%, then to 5 mol%).The catalytic cycle may not be initiated or sustained at very low catalyst concentrations.
Inactive Catalyst - Use a fresh batch of the palladium or copper catalyst and ligand. - Ensure proper storage of catalysts and ligands under an inert atmosphere.[1] - Consider using a pre-formed or more robust precatalyst.Palladium and copper catalysts, particularly Pd(0) species, are sensitive to air and moisture and can lose activity over time.[1]
Catalyst Deactivation - Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst. - Use appropriately purified and degassed solvents and reagents.[2] - If palladium black precipitates, consider lowering the reaction temperature or using a different ligand.[2]Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[2] Sulfur-containing compounds can also act as catalyst poisons.
Inappropriate Reaction Conditions - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1] - Optimize the reaction temperature; higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition.[2] - Select an appropriate solvent (e.g., Toluene, Dioxane, DMF).The choice of base, solvent, and temperature are critical for efficient catalyst turnover and stability.[1]

Issue 2: Formation of Significant Byproducts

Possible Cause Recommended Solution Rationale
Catalyst Loading is Too High Reduce the amount of the palladium or copper catalyst.High catalyst concentrations can sometimes promote side reactions, such as homo-coupling of the starting materials.[1]
High Reaction Temperature Lower the reaction temperature and potentially extend the reaction time.Elevated temperatures can lead to undesired side reactions and catalyst decomposition.[2]
Incorrect Ligand-to-Metal Ratio Optimize the ligand-to-metal ratio. A common starting point is 1:1 to 2:1 for monodentate ligands.An inappropriate ratio can lead to catalyst instability and the formation of inactive species, promoting side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalyst systems used for the synthesis of this compound?

A1: The synthesis of this compound, a diaryl sulfide, is typically achieved via a C-S cross-coupling reaction. The most common catalyst systems are based on palladium or copper.[1]

  • Palladium-based catalysts: These systems usually consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, Xantphos, or Buchwald-type ligands).[3]

  • Copper-based catalysts (Ullmann Condensation): These reactions often employ a copper(I) salt, such as CuI, and are frequently used with a ligand like 1,10-phenanthroline.[1][4]

Q2: How does catalyst loading affect the yield of the reaction?

A2: Catalyst loading is a critical parameter that directly impacts the reaction yield. Generally, a higher catalyst loading leads to a faster reaction and a higher yield, up to a certain point. However, excessively high loadings can lead to increased costs and the formation of byproducts. It is crucial to find the optimal catalyst loading that provides a high yield in a reasonable timeframe without promoting side reactions.

Q3: What are the visual signs of catalyst deactivation?

A3: A common visual indicator of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[2] This indicates that the active Pd(0) has aggregated into an inactive metallic form. This can be caused by exposure to oxygen, high temperatures, or an incorrect ligand-to-metal ratio.[2]

Q4: Can the sulfur atom in thiophenol or the product poison the catalyst?

A4: Yes, sulfur-containing compounds can act as poisons for palladium catalysts by forming stable, catalytically inactive complexes. The choice of appropriate ligands and the optimization of reaction conditions are crucial to minimize this deactivation pathway.

Data Presentation

The following tables provide representative data on the effect of catalyst and ligand loading on the yield of diaryl thioether synthesis, which can be used as a starting point for the optimization of this compound synthesis.

Table 1: Effect of Copper Catalyst Loading on Reaction Yield in a Typical Ullmann C-S Coupling

Reaction Conditions: 4-Iodobenzaldehyde (1.0 mmol), Thiophenol (1.2 mmol), Cs₂CO₃ (2.0 mmol), Toluene (5 mL), 110 °C, 18 h.

EntryCatalystLigandCatalyst Loading (mol%)Ligand Loading (mol%)Yield (%)
1CuI1,10-Phenanthroline1245
2CuI1,10-Phenanthroline3678
3CuI1,10-Phenanthroline51092
4CuI1,10-Phenanthroline102091

Note: This data is representative for Ullmann C-S coupling reactions and serves as a guideline for optimization.[1]

Table 2: Effect of Palladium Catalyst Loading on Reaction Yield in a Typical C-S Cross-Coupling

Reaction Conditions: 4-Bromobenzaldehyde (1.0 mmol), Thiophenol (1.2 mmol), K₃PO₄ (2.0 mmol), Dioxane (5 mL), 100 °C, 12 h.

EntryCatalystLigandCatalyst Loading (mol%)Ligand Loading (mol%)Yield (%)
1Pd(OAc)₂Xantphos0.5165
2Pd(OAc)₂Xantphos1288
3Pd(OAc)₂Xantphos2495
4Pd(OAc)₂Xantphos51094

Note: This data is representative for palladium-catalyzed C-S cross-coupling reactions and should be used as a guide for optimizing specific reaction conditions.

Experimental Protocols

Below are detailed experimental protocols for palladium- and copper-catalyzed syntheses of this compound, which can be adapted and optimized for specific research needs.

Protocol 1: Palladium-Catalyzed Synthesis of this compound

Materials:

  • 4-Bromobenzaldehyde

  • Thiophenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromobenzaldehyde (1.0 mmol, 1.0 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Seal the Schlenk tube with a rubber septum and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Add thiophenol (1.2 mmol, 1.2 equiv.) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Synthesis of this compound (Ullmann Condensation)

Materials:

  • 4-Iodobenzaldehyde

  • Thiophenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard laboratory glassware

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add 4-iodobenzaldehyde (1.0 mmol, 1.0 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).[1]

  • Seal the tube with a septum, and evacuate and backfill with argon three times.[1]

  • Add 5 mL of anhydrous toluene via syringe.[1]

  • Add thiophenol (1.2 mmol, 1.2 equiv.) via syringe.

  • Place the reaction tube in a preheated oil bath at 110 °C and stir for 18 hours.[1]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the optimization of catalyst loading for this compound reactions.

experimental_workflow General Experimental Workflow for C-S Cross-Coupling reagents 1. Prepare Reagents (Aryl Halide, Thiophenol, Base) setup 2. Reaction Setup (Add solids to dry flask) reagents->setup inert 3. Inert Atmosphere (Evacuate and backfill with Ar/N2) setup->inert solvent 4. Add Solvent & Thiol inert->solvent reaction 5. Heat Reaction (Monitor by TLC/GC-MS) solvent->reaction workup 6. Workup (Quench, Extract, Dry) reaction->workup purification 7. Purification (Column Chromatography) workup->purification analysis 8. Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for C-S cross-coupling reactions.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes new_catalyst Use Fresh Catalyst/Ligand check_catalyst->new_catalyst No check_loading Is catalyst loading sufficient? check_conditions->check_loading Yes optimize_conditions Optimize T, Base, Solvent check_conditions->optimize_conditions No increase_loading Increase Catalyst Loading check_loading->increase_loading No success High Yield Achieved check_loading->success Yes increase_loading->success optimize_conditions->check_loading new_catalyst->check_conditions

Caption: A logical workflow for troubleshooting low reaction yields.

References

Preventing oxidation of 4-(Phenylthio)benzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-(Phenylthio)benzaldehyde during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is the oxidation of the aldehyde functional group.[1] This is typically initiated by exposure to atmospheric oxygen.[2][3] The presence of light and elevated temperatures can accelerate this process.

Q2: What is the main oxidation product of this compound?

A2: The principal oxidation product is 4-(phenylthio)benzoic acid.[4] This conversion from an aldehyde to a carboxylic acid can significantly impact the purity of the material and its performance in subsequent reactions.

Q3: What are the ideal storage conditions for this compound to minimize oxidation?

A3: To ensure the stability of this compound, it is recommended to store it under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures, typically between 2-8°C.[5] The container should be tightly sealed to prevent exposure to air and moisture.[6]

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, antioxidants can be effective. For benzaldehydes, small amounts of radical inhibitors like hydroquinone or catechol have been used to prevent air oxidation.[2][7] However, the suitability and optimal concentration of these antioxidants should be evaluated for your specific application to avoid any interference with downstream processes.

Q5: How can I visually assess if my this compound has started to oxidize?

A5: A visual inspection can offer initial clues. A noticeable change in the appearance of the compound, such as a color change from its typical off-white or light yellow to a darker shade, or the formation of a crystalline precipitate (benzoic acid derivatives are often crystalline solids), may indicate oxidation.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Change in color (darkening) of the compound. Exposure to air and/or light leading to oxidation.1. Immediately purge the container with an inert gas (argon or nitrogen) and store at 2-8°C in the dark. 2. For future use, handle the material exclusively in an inert atmosphere glovebox or using Schlenk line techniques.[9] 3. If purity is critical, consider purification by recrystallization or column chromatography.
Formation of a white crystalline solid in the sample. Significant oxidation to 4-(phenylthio)benzoic acid.1. Confirm the identity of the precipitate using analytical methods like NMR or IR spectroscopy. 2. To remove the acidic impurity, you can wash a solution of the compound in an organic solvent with a mild aqueous base, such as 10% sodium carbonate solution, followed by washing with water and drying over an anhydrous salt like magnesium sulfate.[2]
Inconsistent or poor yields in reactions using the stored aldehyde. Partial oxidation of the starting material, leading to lower effective concentration and potential side reactions.1. Assay the purity of the this compound using an appropriate analytical technique (e.g., HPLC, GC, or NMR) to determine the extent of oxidation. 2. Purify the aldehyde before use if significant degradation is detected. 3. Always use freshly opened or recently purified material for reactions sensitive to impurities.

Storage Condition Summary

Parameter Recommended Condition Rationale
Temperature 2-8°C[5]Reduces the rate of chemical degradation.
Atmosphere Inert gas (Nitrogen or Argon)[5]Prevents contact with atmospheric oxygen, the primary oxidant.
Light Store in the dark (amber vials)Minimizes light-catalyzed oxidation.[6]
Container Tightly sealed, airtight containerPrevents ingress of air and moisture.[6]

Experimental Protocols

Protocol 1: Inert Atmosphere Storage of this compound

Objective: To properly store this compound to prevent oxidation.

Materials:

  • This compound

  • Glass vial with a PTFE-lined cap

  • Source of inert gas (Nitrogen or Argon) with a regulator and tubing

  • Parafilm or similar sealing tape

  • Refrigerator (2-8°C)

Procedure:

  • Place the desired quantity of this compound into a clean, dry glass vial.

  • Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is above the solid material.

  • Place a second, shorter needle in the vial to act as a vent for the displaced air.

  • Gently flush the vial with the inert gas for 1-2 minutes.

  • Remove the vent needle first, followed by the gas inlet needle.

  • Quickly and tightly seal the vial with the PTFE-lined cap.

  • For an extra layer of protection, wrap the cap and the neck of the vial with Parafilm.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the sealed vial in a refrigerator at 2-8°C, away from light.

Protocol 2: Qualitative Test for Carboxylic Acid Impurity

Objective: To quickly test for the presence of the acidic oxidation product.

Materials:

  • Sample of this compound

  • Sodium bicarbonate solution (5% w/v in water)

  • Test tube

  • Spatula

  • Organic solvent in which the aldehyde is soluble (e.g., dichloromethane or ether)

Procedure:

  • Dissolve a small amount (approx. 50 mg) of the this compound sample in about 1 mL of the organic solvent in a test tube.

  • Add 1 mL of the 5% sodium bicarbonate solution.

  • Cap the test tube and shake gently.

  • Carefully observe the aqueous layer. Effervescence (bubbling) indicates the presence of an acidic impurity (the carboxylic acid reacting with bicarbonate to produce CO2 gas). The absence of bubbles suggests the sample is largely free of the acidic oxidation product.

Visualizations

troubleshooting_workflow start Suspected Oxidation of this compound visual_inspection Perform Visual Inspection (Color change, precipitate?) start->visual_inspection no_change No Visual Change visual_inspection->no_change No change_observed Change Observed visual_inspection->change_observed Yes analytical_test Perform Analytical Test (e.g., HPLC, NMR, or qualitative bicarbonate test) no_change->analytical_test change_observed->analytical_test oxidation_confirmed Oxidation Confirmed analytical_test->oxidation_confirmed Positive no_oxidation No Significant Oxidation analytical_test->no_oxidation Negative purify Purify Material (e.g., wash with base, recrystallize) oxidation_confirmed->purify use_as_is Use Material as is or with Purity Correction no_oxidation->use_as_is review_storage Review and Improve Storage Protocol purify->review_storage end Proceed with Experiment review_storage->end use_as_is->end

Caption: Troubleshooting workflow for suspected oxidation.

Caption: Oxidation of this compound.

References

Troubleshooting low conversion rates in Wittig olefination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Wittig olefination, thereby improving reaction conversion rates and overall success.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction has a low or no yield. What are the common causes?

Low conversion in a Wittig reaction can stem from several factors. The primary areas to investigate are the quality and handling of reagents and the reaction conditions. Key culprits often include:

  • Inactive Ylide: The phosphorus ylide is the key nucleophile. Its formation can be hampered by insufficiently strong base, presence of moisture or protic solvents, or impurities in the phosphonium salt.[1]

  • Poor Quality Carbonyl Compound: The aldehyde or ketone may be impure, labile, or sterically hindered.[2] Aldehydes, in particular, can oxidize to carboxylic acids or polymerize upon storage.[2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, reactions with stabilized ylides may require higher temperatures, while non-stabilized ylides are often run at low temperatures to control selectivity.[3]

  • Steric Hindrance: Severely hindered ketones may react slowly or not at all, especially with stabilized ylides.[2][4] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a preferred alternative.[2][4]

Q2: How can I ensure the formation of an active ylide?

The generation of the ylide is a critical step. To ensure its successful formation:

  • Use a sufficiently strong base: The choice of base depends on the pKa of the phosphonium salt. Non-stabilized ylides require strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).[5] Stabilized ylides, with electron-withdrawing groups, are more acidic and can be deprotonated with weaker bases like sodium ethoxide or even sodium hydroxide.[6]

  • Maintain anhydrous conditions: Ylides are strong bases and will be quenched by water or alcohols.[1] Therefore, it is imperative to use anhydrous solvents and dry glassware.

  • Ensure high-purity phosphonium salt: Impurities in the phosphonium salt can interfere with ylide formation. It is advisable to purify the salt before use, for example, by recrystallization.

Q3: My reaction is producing a mixture of E/Z isomers. How can I control the stereoselectivity?

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:

  • Non-stabilized Ylides: These ylides (with alkyl or aryl substituents) typically favor the formation of the (Z)-alkene, especially under salt-free conditions.[2][7] The presence of lithium salts can sometimes decrease the (Z)-selectivity.[4] To enhance (Z)-selectivity, running the reaction in polar aprotic solvents like DMF in the presence of iodide salts can be effective.[2]

  • Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and generally lead to the thermodynamically favored (E)-alkene.[2][3]

  • Semi-stabilized Ylides: Ylides with substituents like phenyl groups often give poor E/Z selectivity.[2]

  • Schlosser Modification: For non-stabilized ylides where the (E)-alkene is desired, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base at low temperature to epimerize it to the more stable threo-betaine, which then collapses to the (E)-alkene.[2][4]

Q4: I am having difficulty removing the triphenylphosphine oxide byproduct. What are the best purification strategies?

Triphenylphosphine oxide (TPPO) is a common and often troublesome byproduct of the Wittig reaction. Several methods can be employed for its removal:

  • Crystallization: If the desired alkene is a solid, recrystallization can be an effective method as TPPO is often soluble in many organic solvents.[8]

  • Chromatography: Column chromatography on silica gel is a reliable, albeit sometimes tedious, method for separating the alkene from TPPO. A nonpolar eluent system is typically effective.

  • Precipitation of TPPO: TPPO is poorly soluble in nonpolar solvents like cyclohexane and petroleum ether. A solvent swap to a nonpolar solvent after the reaction can induce precipitation of the TPPO, which can then be removed by filtration.

  • Complexation with Metal Salts: TPPO forms complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). Adding a solution of one of these salts can lead to the precipitation of a TPPO-metal complex.

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low conversion rates in Wittig olefination.

Troubleshooting_Wittig start Low Conversion Rate check_reagents 1. Check Reagents start->check_reagents phosphonium Phosphonium Salt Purity? check_reagents->phosphonium Start Here check_conditions 2. Check Reaction Conditions temp Optimal Temperature? check_conditions->temp check_purification 3. Review Purification tppo_removal TPPO Removal Issue? check_purification->tppo_removal carbonyl Carbonyl Compound Quality? phosphonium->carbonyl No purify_salt Purify Phosphonium Salt phosphonium->purify_salt Yes base Base Strength Appropriate? carbonyl->base No fresh_carbonyl Use Fresh/Purified Carbonyl carbonyl->fresh_carbonyl Yes solvent Anhydrous Solvent? base->solvent No change_base Select Stronger/ Appropriate Base base->change_base Yes solvent->check_conditions No dry_solvent Dry Solvent Thoroughly solvent->dry_solvent Yes time Sufficient Reaction Time? temp->time No adjust_temp Adjust Temperature temp->adjust_temp Yes time->check_purification No increase_time Increase Reaction Time time->increase_time Yes success Improved Conversion purify_salt->success fresh_carbonyl->success change_base->success dry_solvent->success adjust_temp->success increase_time->success optimize_purification Optimize Purification (e.g., precipitation) tppo_removal->optimize_purification Yes tppo_removal->success No optimize_purification->success

A troubleshooting workflow for low Wittig reaction conversion rates.

E/Z Selectivity Decision Pathway

This diagram provides a decision-making framework for predicting and controlling the stereochemical outcome of the Wittig reaction.

EZ_Selectivity start Desired Alkene Stereoisomer? ylide_type What type of ylide are you using? start->ylide_type non_stabilized Non-stabilized (Alkyl, Aryl) ylide_type->non_stabilized stabilized Stabilized (EWG-substituted) ylide_type->stabilized semi_stabilized Semi-stabilized (e.g., Phenyl) ylide_type->semi_stabilized z_alkene Favors (Z)-Alkene (Kinetic Product) non_stabilized->z_alkene e_alkene Favors (E)-Alkene (Thermodynamic Product) stabilized->e_alkene mixture Often yields E/Z Mixtures semi_stabilized->mixture desire_e Is (E)-Alkene Desired? z_alkene->desire_e desire_e->start No, (Z) is OK schlosser Use Schlosser Modification desire_e->schlosser Yes schlosser->e_alkene

A decision pathway for controlling E/Z selectivity in Wittig reactions.

Data Presentation

Table 1: Recommended Bases for Ylide Generation

Ylide TypeSubstituent (R)Example Base(s)Typical Solvent(s)
Non-stabilized Alkyl, Aryln-BuLi, NaH, NaNH₂, KHMDSTHF, Diethyl Ether
Semi-stabilized Phenyl, VinylNaH, KOtBuTHF, DMF
Stabilized -CO₂R, -COR, -CNNaOEt, NaOH, K₂CO₃Ethanol, THF, DCM

Table 2: General Reaction Conditions

Ylide TypeTemperature Range (°C)Typical Reaction TimeNotes
Non-stabilized -78 to 251 - 12 hoursSensitive to moisture and air. Often run at low temperatures to improve selectivity.
Semi-stabilized 0 to 602 - 24 hoursModerately reactive.
Stabilized 25 to 100 (reflux)12 - 48 hoursLess reactive, may require heating. Generally air-stable.

Experimental Protocols

Protocol 1: Anhydrous Tetrahydrofuran (THF) Preparation

Anhydrous conditions are paramount for the success of many Wittig reactions, especially those involving non-stabilized ylides.

Materials:

  • THF (reagent grade)

  • Sodium metal

  • Benzophenone

  • Distillation apparatus with a reflux condenser

  • Inert gas source (Argon or Nitrogen)

  • Heating mantle

Procedure:

  • Pre-drying (optional but recommended): Stir THF over calcium hydride (CaH₂) or 4Å molecular sieves overnight and then decant.

  • Set up the distillation apparatus and flame-dry all glassware under vacuum, then cool under a stream of inert gas.

  • To the distillation flask, add sodium metal (cut into small pieces to increase surface area) and a small amount of benzophenone as an indicator.

  • Add the pre-dried THF to the flask under an inert atmosphere.

  • Heat the mixture to reflux under a positive pressure of inert gas.

  • A deep blue or purple color indicates the formation of the sodium benzophenone ketyl radical anion, signifying that the solvent is dry and oxygen-free.[9][10] If the color is faint or disappears, more sodium and/or benzophenone may be needed, or there is a significant amount of water present.

  • Distill the required amount of THF directly into the reaction flask under an inert atmosphere immediately before use.

Protocol 2: Purification of Phosphonium Salts by Recrystallization

Impurities in the phosphonium salt can significantly impact ylide formation and the overall reaction yield.

Materials:

  • Crude phosphonium salt

  • Appropriate recrystallization solvent system (e.g., dichloromethane/diethyl ether, ethanol/ethyl acetate)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude phosphonium salt in an Erlenmeyer flask.

  • Add a minimal amount of the hot, "good" solvent (the solvent in which the salt is more soluble) to dissolve the solid completely. Gentle heating may be required.

  • If any insoluble impurities are present, perform a hot filtration.

  • Slowly add the "poor" solvent (the solvent in which the salt is less soluble) to the hot solution until it becomes slightly cloudy.

  • If cloudiness persists, add a small amount of the "good" solvent until the solution is clear again.

  • Allow the flask to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold "poor" solvent.

  • Dry the crystals under high vacuum to remove any residual solvent. The purity can be checked by NMR spectroscopy or melting point analysis.

References

Minimizing dimer formation in reactions with 4-(Phenylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing dimer formation in reactions involving 4-(phenylthio)benzaldehyde.

Troubleshooting Guides

Issue 1: Significant Dimer Formation Observed in Reaction Mixture

  • Question: I am observing a significant amount of a high-molecular-weight byproduct, which I suspect is a dimer, in my reaction with this compound. How can I minimize its formation?

  • Answer: Dimerization of this compound, typically through a benzoin condensation-type mechanism, can be a competing side reaction.[1] The electron-donating nature of the para-phenylthio group can influence the reactivity of the aldehyde. To minimize dimer formation, consider the following strategies based on the specific reaction you are performing.

    For Nucleophilic Addition Reactions (e.g., Grignard, Wittig):

    • Control Temperature: Lowering the reaction temperature can often favor the desired nucleophilic addition over the dimerization pathway. The benzoin condensation generally requires elevated temperatures.

    • Rate of Addition: Add the nucleophilic reagent (e.g., Grignard reagent, ylide) slowly to the solution of this compound. This maintains a low concentration of the aldehyde at any given time, reducing the likelihood of it reacting with itself.

    • Use of Fresh Reagents: Ensure the purity of your this compound. Old or impure starting material can sometimes contain acidic or basic impurities that may catalyze dimerization.[2]

    For Reductive Amination:

    • Choice of Reducing Agent: Use a mild and selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are less likely to reduce the aldehyde before imine formation, a step that competes with dimerization.[1][3]

    • pH Control: Maintain the reaction pH in a slightly acidic range (pH 5-6). This condition favors the formation of the iminium ion intermediate, which is then reduced, rather than the free aldehyde which can dimerize.

    • One-Pot Two-Step Procedure: Consider a stepwise approach where the imine is pre-formed at room temperature before the addition of the reducing agent. This ensures that the concentration of the free aldehyde is minimized during the reduction step.[4]

Issue 2: Low Yield of the Desired Product and Unidentified Side Products

  • Question: My reaction with this compound is resulting in a low yield of my target molecule, and I have several unidentified spots on my TLC plate. Could this be related to dimerization?

  • Answer: Yes, low yields and multiple side products can be indicative of competing reaction pathways, including dimerization. The benzoin dimer of this compound would be a less polar compound than the starting aldehyde and may appear as a distinct spot on your TLC plate. To troubleshoot this, consider the following:

    • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. If you observe the appearance of a new, less polar spot that grows over time, it could be the dimer.

    • Catalyst Choice: If your reaction involves a catalyst, ensure it is specific for the desired transformation and does not promote self-condensation of the aldehyde. For instance, in benzoin condensation, nucleophilic catalysts like cyanide or N-heterocyclic carbenes are known to promote dimerization.[1][5] Avoiding these or similar catalytic species is crucial if dimerization is to be prevented.

    • Solvent Effects: The choice of solvent can influence reaction rates. For reactions like the Wittig reaction, aprotic solvents like THF or DMSO are common. For reductive amination, protic solvents like methanol or ethanol are often used.[1][6] Experimenting with different solvent systems may help to favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

  • Question 1: What is the most common type of dimer formed from this compound?

    • Answer: The most common dimer is the benzoin adduct, 2-hydroxy-1,2-bis(4-(phenylthio)phenyl)ethan-1-one. This α-hydroxy ketone is formed through the benzoin condensation reaction, where one molecule of the aldehyde acts as a nucleophile and the other as an electrophile.[1]

  • Question 2: How does the phenylthio group affect the propensity of benzaldehyde to dimerize?

  • Question 3: Are there any specific catalysts I should avoid to prevent dimerization?

    • Answer: Yes. To prevent benzoin condensation, you should avoid catalysts known to promote this reaction, such as cyanide salts (e.g., NaCN, KCN) and N-heterocyclic carbenes (NHCs) generated from thiazolium or imidazolium salts.[1][5]

  • Question 4: Can I use purification techniques to remove the dimer if it has already formed?

    • Answer: Yes, standard purification techniques can be employed. The benzoin dimer will have a different polarity and molecular weight compared to the desired product and unreacted starting material. Column chromatography on silica gel is typically an effective method for separating the dimer. Recrystallization may also be a viable option depending on the solubility properties of the compounds.

Data Presentation

Table 1: General Troubleshooting Strategies for Minimizing Dimer Formation

Reaction TypeKey Parameter to ControlRecommended ConditionsRationale
Wittig Reaction Reaction Temperature-78 °C to 0 °CSlows down the rate of benzoin condensation.
Reagent AdditionSlow, dropwise addition of ylideKeeps the concentration of free aldehyde low.
Grignard Reaction Reaction Temperature0 °C to room temperatureReduces the likelihood of side reactions.
Reagent PurityUse freshly prepared Grignard reagentAvoids basic impurities that can catalyze dimerization.
Reductive Amination Reducing AgentNaBH₃CN, NaBH(OAc)₃Selectively reduces the iminium ion over the aldehyde.[3]
pH5-6Favors iminium ion formation.

Experimental Protocols

Protocol 1: General Procedure for a Wittig Reaction with this compound to Minimize Dimer Formation

  • To a stirred suspension of the appropriate phosphonium salt (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a strong base such as n-butyllithium or sodium hydride (1.1 eq.) dropwise.

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF via a syringe pump over 1 hour.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and any potential dimer.

Protocol 2: General Procedure for Reductive Amination of this compound with Minimized Dimerization

  • To a solution of this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in methanol, add 3Å molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq.) in methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture at 0 °C.

  • Adjust the pH of the reaction to approximately 6 by the dropwise addition of acetic acid.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Dimerization_Pathway A This compound C Benzoin Dimer A->C Electrophile B This compound B->C Nucleophile (after activation) Nu Nucleophilic Catalyst (e.g., CN-, NHC) Nu->B Activation

Caption: Benzoin condensation pathway for dimer formation.

Troubleshooting_Logic Start Dimer Formation Observed Q1 What is your reaction type? Start->Q1 A1 Nucleophilic Addition (Grignard, Wittig) Q1->A1 Grignard/Wittig A2 Reductive Amination Q1->A2 Reductive Amination S1 Lower Temperature Slow Reagent Addition A1->S1 S2 Use Mild Reducing Agent (e.g., NaBH3CN) Control pH (5-6) A2->S2 End Minimized Dimer Formation S1->End S2->End

Caption: Troubleshooting workflow for minimizing dimerization.

References

Technical Support Center: Scalable Synthesis and Purification of 4-(Phenylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and purification of 4-(Phenylthio)benzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.

Synthesis Troubleshooting

Issue Possible Causes Recommended Solutions
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.[1] 2. Poor Quality Reagents: Impure starting materials (4-halobenzaldehyde or thiophenol) or solvents.[1] 3. Ineffective Base: The base (e.g., potassium carbonate) may be old, hydrated, or of insufficient strength. 4. Catalyst Deactivation (if applicable): In phase-transfer catalyzed reactions, the catalyst may be poisoned.[1]1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature. 2. Ensure the purity of all starting materials and use anhydrous solvents. Freshly distilled thiophenol can improve yields. 3. Use a fresh, anhydrous, and finely ground base to ensure a large surface area for reaction. 4. For phase-transfer catalysis, ensure an inert atmosphere to prevent catalyst deactivation.
Formation of Multiple Spots on TLC, Indicating Impurities 1. Side Reactions: Oxidation of thiophenol to diphenyl disulfide. 2. Self-Condensation of Benzaldehyde: Possible under certain basic conditions. 3. Incomplete Reaction: Presence of unreacted starting materials.[1]1. Purge the reaction vessel with an inert gas (nitrogen or argon) to minimize oxidation. 2. Control the reaction temperature and add the base portion-wise to avoid localized high concentrations. 3. As mentioned above, monitor the reaction by TLC and adjust reaction time and/or temperature accordingly.
Dark Reaction Mixture 1. Oxidation of Thiophenol: As mentioned above, this can lead to colored byproducts. 2. High Reaction Temperature: Can lead to decomposition and formation of colored impurities.1. Maintain an inert atmosphere throughout the reaction. 2. Ensure the reaction temperature does not exceed the recommended range.

Purification Troubleshooting

Issue Possible Causes Recommended Solutions
Difficulty in Purifying the Product by Column Chromatography 1. Similar Polarity of Product and Impurities: Co-elution of the product with byproducts like diphenyl disulfide. 2. Product Streaking on the Column: The compound may be too polar for the chosen eluent system. 3. Product is Acid Sensitive: Silica gel is slightly acidic and can cause degradation of some compounds.[2]1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) can improve separation.[2] 2. Adjust the eluent polarity. A less polar eluent will result in a lower Rf value and better separation from less polar impurities. 3. Deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%) before loading the sample.[2]
Oily Product That is Difficult to Crystallize 1. Presence of Impurities: Impurities can inhibit crystal formation. 2. Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.[3] 3. Product is an Oil at Room Temperature: The melting point of the product may be close to or below room temperature.1. First, attempt purification by flash column chromatography to remove impurities.[3] 2. Screen a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where the product is soluble when hot but sparingly soluble when cold.[4] 3. If the product is inherently an oil, purification should rely on chromatography.
Low Recovery After Recrystallization 1. Using Too Much Solvent: This will result in a significant portion of the product remaining in the mother liquor.[3] 2. Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. 3. Washing with a Solvent in Which the Product is Soluble: This will dissolve the purified crystals.[3]1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.[5] 3. Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Synthesis FAQs

  • Q1: What is a common scalable method for the synthesis of this compound? A1: A common and scalable method is the nucleophilic aromatic substitution of a 4-halobenzaldehyde (typically 4-chlorobenzaldehyde or 4-fluorobenzaldehyde) with thiophenol in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Q2: What is the role of the base in this reaction? A2: The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, which then attacks the electron-deficient aromatic ring of the 4-halobenzaldehyde.

  • Q3: Can a phase-transfer catalyst be used? A3: Yes, a phase-transfer catalyst, such as a quaternary ammonium salt, can be employed, particularly in a biphasic solvent system, to facilitate the transfer of the thiophenolate from an aqueous phase to the organic phase containing the 4-halobenzaldehyde.

  • Q4: What are the typical reaction temperatures and times? A4: Reaction conditions can vary, but typically the reaction is carried out at elevated temperatures, ranging from 80°C to 150°C, for several hours. Reaction progress should be monitored by TLC to determine the optimal time.

Purification FAQs

  • Q5: What is the recommended method for purifying crude this compound on a large scale? A5: For large-scale purification, recrystallization is often the most efficient method. If the product is still impure after recrystallization, flash column chromatography can be used.

  • Q6: What is a good solvent system for the recrystallization of this compound? A6: A mixed solvent system is often effective. Common choices include ethanol/water or ethyl acetate/hexanes. The ideal system is one in which the compound is soluble in the hot solvent and sparingly soluble when cold. A small-scale solubility test is recommended to find the optimal solvent or solvent ratio.[4]

  • Q7: What is a suitable eluent for flash column chromatography of this compound? A7: A good starting point for the eluent is a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on the separation observed by TLC. A typical starting point could be a 95:5 or 90:10 mixture of hexanes:ethyl acetate.

  • Q8: How can I remove the byproduct diphenyl disulfide? A8: Diphenyl disulfide is less polar than this compound. Therefore, it should elute first during column chromatography with a non-polar to slightly polar eluent system. Careful fractionation is key to achieving good separation.

Data Presentation

Table 1: Comparison of Synthesis Methods for Aryl Thioethers

MethodStarting MaterialsReagents/CatalystSolventTemperature (°C)Yield (%)Reference
Nucleophilic Aromatic Substitution4-Chlorobenzaldehyde, ThiophenolK₂CO₃DMF100-150HighGeneral Method
Phase-Transfer Catalysis4-Chlorobenzaldehyde, ThiophenolNaOH, Quaternary Ammonium SaltToluene/Water80-100>90Adapted from[6]
Carbonylation (for 4-(methylthio)benzaldehyde)Thioanisole, COSZTA Catalyst-70-9076-96[7][8]

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Protocols

1. Scalable Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes a scalable synthesis of this compound from 4-chlorobenzaldehyde and thiophenol.

Materials:

  • 4-Chlorobenzaldehyde

  • Thiophenol

  • Potassium Carbonate (K₂CO₃), anhydrous and finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask of appropriate size for the desired scale

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Inert gas (nitrogen or argon) supply

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 4-chlorobenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture and begin to purge with nitrogen.

  • Slowly add thiophenol (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 120-130°C and maintain this temperature with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

2. Purification of this compound by Recrystallization

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) to dissolve the solid.

  • If using a mixed solvent system (e.g., ethanol/water), dissolve the crude product in the minimum amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol until the solution is clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

3. Purification by Flash Column Chromatography

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of appropriate polarity, as determined by TLC (e.g., a gradient of 0% to 10% ethyl acetate in hexanes).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

Synthesis_Workflow Start Start: Reagents Reaction Nucleophilic Aromatic Substitution Start->Reaction 4-Chlorobenzaldehyde, Thiophenol, K2CO3, DMF @ 120-130°C Workup Aqueous Workup & Extraction Reaction->Workup Cooling Drying Drying & Concentration Workup->Drying Organic Layer Crude_Product Crude Product Drying->Crude_Product Purification Purification Crude_Product->Purification Recrystallization or Column Chromatography Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Purification_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Cool Slow Cooling & Crystallization Dissolve->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure Product Dry->Pure_Product

Caption: Recrystallization workflow for this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-(Phenylthio)benzaldehyde and 4-(Methylthio)benzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and molecular properties. Benzaldehyde derivatives, in particular, serve as versatile intermediates. This guide provides a detailed comparison of the reactivity of two such derivatives: 4-(Phenylthio)benzaldehyde and 4-(Methylthio)benzaldehyde. The subtle difference in their para-substituents—a phenylthio (-SPh) group versus a methylthio (-SCH3) group—imparts distinct electronic characteristics that influence the reactivity of the aldehyde functional group. This analysis is supported by established electronic parameters and detailed experimental protocols for comparative assessment.

Electronic Effects and Predicted Reactivity

The reactivity of the aldehyde group in substituted benzaldehydes is primarily governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles. Conversely, electron-donating groups decrease this electrophilicity, leading to reduced reactivity.

The electronic influence of a substituent can be quantified by its Hammett constant (σ). A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. The Hammett constant for the para-methylthio group (p-SCH3) is approximately 0.00, suggesting it is electronically neutral, exerting neither a significant donating nor withdrawing effect through resonance or induction.

Quantitative Data Comparison

To illustrate the expected difference in reactivity, the following table summarizes the Hammett constants and predicted relative reactivity in a typical nucleophilic addition reaction, such as a Knoevenagel condensation.

CompoundSubstituentHammett Constant (σp)Predicted Relative Reactivity
4-(Methylthio)benzaldehyde-SCH30.00[1]1.00
This compound-SPh> 0.00 (estimated)> 1.00

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted difference in reactivity, the following experimental protocols can be employed. These methods are designed to provide quantitative or semi-quantitative data on the relative rates of reaction for the two aldehydes.

Protocol 1: Knoevenagel Condensation with Malononitrile

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that is sensitive to the electrophilicity of the aldehyde. The reaction rate can be monitored by techniques such as ¹H NMR spectroscopy or by measuring the yield of the product at specific time intervals.

Materials:

  • This compound

  • 4-(Methylthio)benzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tubes

  • Constant temperature bath

Procedure:

  • Reaction Setup: In two separate NMR tubes, dissolve 0.1 mmol of either this compound or 4-(Methylthio)benzaldehyde in 0.5 mL of CDCl₃.

  • To each tube, add 0.1 mmol of malononitrile.

  • Acquire an initial ¹H NMR spectrum (t=0) for each reaction mixture.

  • Initiation: Add 0.01 mmol of piperidine to each NMR tube, shake to mix, and immediately place them in a constant temperature bath set to a desired temperature (e.g., 25 °C).

  • Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes) for a period of 2-3 hours.

  • Data Analysis: The progress of the reaction can be monitored by observing the disappearance of the aldehyde proton signal (around 9.8-10.0 ppm) and the appearance of the vinylic proton of the product (around 7.5-8.0 ppm). The relative rates of reaction can be determined by comparing the percentage conversion of the two aldehydes at each time point.

Protocol 2: Wittig Reaction with a Stabilized Ylide

The Wittig reaction provides another avenue for comparing the electrophilicity of the two aldehydes. The use of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, will result in a reaction that is sensitive to the electronic nature of the aldehyde.

Materials:

  • This compound

  • 4-(Methylthio)benzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane

  • Toluene (anhydrous)

  • Round-bottom flasks

  • Stir bars

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 1.0 mmol of either this compound or 4-(Methylthio)benzaldehyde in 10 mL of anhydrous toluene.

  • To each flask, add 1.1 mmol of (carbethoxymethylene)triphenylphosphorane.

  • Reaction: Stir the reaction mixtures at room temperature.

  • Monitoring: Monitor the progress of the reactions by TLC.

  • Workup and Analysis: Once the reactions are complete (as determined by the consumption of the starting aldehyde), quench the reactions with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then dried, concentrated, and the crude products are purified by column chromatography. The yields of the respective cinnamate products can then be compared to determine the relative reactivity of the two aldehydes.

Visualizing the Reactivity Relationship

The logical framework for comparing the reactivity of these two aldehydes based on their electronic properties can be visualized as follows:

G cluster_substituents Substituent Electronic Effects cluster_properties Electronic Properties cluster_aldehydes Aldehyde Reactants cluster_reactivity Predicted Reactivity SPh Phenylthio (-SPh) EWG Inductive Electron-Withdrawing SPh->EWG Inductive Effect SMe Methylthio (-SCH3) Neutral Electronically Neutral SMe->Neutral Balanced Effects PhS_Ald This compound EWG->PhS_Ald leads to MeS_Ald 4-(Methylthio)benzaldehyde Neutral->MeS_Ald leads to High_Reactivity Higher Reactivity PhS_Ald->High_Reactivity exhibits Low_Reactivity Lower Reactivity MeS_Ald->Low_Reactivity exhibits

Caption: Logical flow from substituent to predicted reactivity.

Experimental Workflow

The general workflow for experimentally comparing the reactivity of the two aldehydes is outlined below:

G Start Start Reaction_Setup Set up parallel reactions (Knoevenagel or Wittig) Start->Reaction_Setup Monitoring Monitor reaction progress (e.g., by 1H NMR or TLC) Reaction_Setup->Monitoring Data_Collection Collect quantitative data (e.g., conversion vs. time, yield) Monitoring->Data_Collection Analysis Compare reaction rates or yields Data_Collection->Analysis Conclusion Determine relative reactivity Analysis->Conclusion End End Conclusion->End

Caption: General experimental workflow for reactivity comparison.

References

A Spectroscopic Comparative Guide to 4-(Phenylthio)benzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-(Phenylthio)benzaldehyde and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the characterization and differentiation of this class of compounds. The inclusion of detailed experimental protocols and a visualization of a relevant biological signaling pathway further supports its application in research and drug development.

Introduction

This compound and its derivatives are aromatic compounds characterized by a benzaldehyde moiety linked to a phenyl group through a sulfur atom. This core structure is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the aldehyde group and the electronic properties imparted by the thioether linkage.[1] Derivatives of this scaffold have been investigated for a range of biological activities, including antimicrobial, antifungal, and antioxidant properties. Notably, some benzaldehyde derivatives have been shown to influence cellular signaling pathways, such as the Sonic Hedgehog pathway, which is crucial in developmental processes and disease.[2] Furthermore, the structural modifications on either phenyl ring can significantly impact the spectroscopic properties of these molecules, providing valuable insights into their electronic and structural characteristics.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These derivatives include compounds with electron-donating groups (e.g., -CH3, -OCH3) and electron-withdrawing groups (e.g., -NO2) to illustrate the impact of substituents on the spectroscopic signatures.

1H NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in 1H NMR are indicative of the electronic environment of the protons.

CompoundSolventAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)Other Protons (δ, ppm)
This compound----
4-(Methylthio)benzaldehyde[3][4]CDCl39.8-10.08Aromatic protons2.5 (s, 3H, -SCH3)
4-Methoxybenzaldehyde[5]CDCl3--55.51 (OMe)
4-Methylbenzaldehyde----
4-Nitrobenzaldehyde[6]----
4-(Phenylethynyl)benzaldehyde[7]CDCl310.04 (s, 1H)7.89 (d, J=8.4 Hz, 2H), 7.70 (d, J=8.2 Hz, 2H), 7.61-7.50 (m, 2H), 7.44-7.35 (m, 3H)-
4-Chlorobenzaldehyde----

Note: "s" denotes a singlet, "d" a doublet, "t" a triplet, "q" a quartet, and "m" a multiplet. J values represent coupling constants in Hertz (Hz). Data for some compounds were not available in the search results.

13C NMR Spectroscopic Data

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

CompoundSolventCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Other Carbons (δ, ppm)
This compound----
4-(Methylthio)benzaldehyde----
4-Methoxybenzaldehyde[5]CDCl3-114.26, 129.90, 131.88, 164.5555.51
4-Methylbenzaldehyde----
4-Nitrobenzaldehyde----
4-(Phenylethynyl)benzaldehyde[7]CDCl3192.18, 192.17136.15, 132.86, 132.54, 130.36, 130.34, 129.73, 129.23, 123.2494.21, 89.27
4-Chlorobenzaldehyde----

Note: Data for some compounds were not available in the search results.

Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

CompoundSample PhaseC=O Stretch (cm-1)C-H (aldehyde) Stretch (cm-1)Aromatic C=C Stretch (cm-1)
This compound----
4-(Methylthio)benzaldehyde[4]-~1700--
4-Methoxybenzaldehyde[8]Vapor---
4-Methylbenzaldehyde[9]----
4-Nitrobenzaldehyde[10]Solution (CCl4/CS2)---

Note: The C=O stretching frequency is a key diagnostic peak for aldehydes. Data for some compounds were not available in the search results.

UV-Visible (UV-Vis) Spectroscopic Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the system.

CompoundSolventλmax (nm)
This compound--
Derivatives of 4-methoxy benzaldehyde[11]-284-352

Note: Specific UV-Vis data for a systematic comparison was limited in the search results.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

CompoundIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound[12]Predicted[M+H]+: 215.05252, [M]+: 214.04469-
4-(Methylthio)benzaldehyde[3][13]GC-MS152151, 107
4-Methoxybenzaldehyde[8]Electron Ionization--
4-Methylbenzaldehyde[9]Electron Ionization--
4-Nitrobenzaldehyde[14]Electron Ionization--

Note: The molecular ion peak (M+) and characteristic fragment ions are crucial for structural confirmation. Data for some compounds were not available in the search results.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited in this guide. Specific parameters may need to be optimized for individual instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube. The solution should be clear and free of any solid particles.

  • 1H NMR Spectroscopy :

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Use a standard pulse sequence.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate all signals to determine the relative number of protons.

  • 13C NMR Spectroscopy :

    • Acquire the spectrum on a 100 MHz or higher field spectrometer.

    • Use a proton-decoupled pulse sequence.

    • Reference the chemical shifts to the solvent peak (e.g., CDCl3 at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Liquid Samples : A thin film of the liquid can be placed between two KBr or NaCl plates.

    • Solid Samples : Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

  • Data Acquisition :

    • Record the spectrum over the range of 4000-400 cm-1.

    • Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, dichloromethane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.2 and 1.0.

  • Data Acquisition :

    • Record the spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • Use a matched cuvette containing the pure solvent as a reference.

    • Determine the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Data Acquisition : Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions.

Signaling Pathway Visualization

Recent research has indicated that benzaldehyde and its derivatives can modulate cellular signaling pathways. For instance, benzaldehyde has been shown to induce autophagy through the activation of the Sonic Hedgehog (Shh) signaling pathway.[2] This pathway is critical for cellular processes and is a target of interest in drug development.

Sonic_Hedgehog_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Sonic Hedgehog (Ligand) PTCH1 Patched-1 (Receptor) Shh->PTCH1 Binds to SMO Smoothened (Transducer) PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI (Transcription Factor) SUFU->GLI Sequesters & Promotes processing to GLI_R GLI_A GLI (Active) GLI->GLI_A GLI_R GLI (Repressor) GLI->GLI_R Target_Genes Target Gene Expression (e.g., Autophagy-related) GLI_A->Target_Genes Activates GLI_R->Target_Genes Represses Benzaldehyde Benzaldehyde Benzaldehyde->SMO Activates

Caption: Simplified Sonic Hedgehog signaling pathway and the putative activation by benzaldehyde.

Conclusion

This guide provides a comparative overview of the spectroscopic properties of this compound and its derivatives. The presented data highlights the influence of substituents on the NMR, IR, UV-Vis, and MS spectra, offering a valuable reference for compound identification and characterization. The detailed experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data. Furthermore, the visualization of the Sonic Hedgehog signaling pathway provides context for the potential biological applications of these compounds, particularly in the field of drug discovery. This compilation of information is intended to facilitate further research and development involving this important class of molecules.

References

A Comparative Guide to the Biological Activity of Schiff Bases Derived from 4-(Phenylthio)benzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Schiff bases derived from 4-(phenylthio)benzaldehyde and its close structural analog, 4-(methylthio)benzaldehyde. The information presented herein is intended to assist researchers in evaluating the potential of these compounds in drug discovery and development. This document summarizes key quantitative data, details the experimental protocols used to obtain this data, and visualizes relevant biological pathways and workflows.

Overview of Biological Activities

Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] These activities, which include antimicrobial, antioxidant, and anticancer properties, are influenced by the nature of the aldehyde and amine precursors.[1] This guide focuses on Schiff bases synthesized from this compound and the closely related 4-(methylthio)benzaldehyde, exploring how subtle structural modifications impact their biological efficacy.

Comparative Analysis of Biological Activity

To facilitate a clear comparison, the following tables summarize the quantitative data on the antimicrobial, antioxidant, and cytotoxic activities of various Schiff bases derived from 4-(methylthio)benzaldehyde. At present, there is a limited amount of publicly available quantitative data specifically for Schiff bases derived from this compound. Therefore, derivatives of 4-(methylthio)benzaldehyde are presented here as a close structural analog to provide insights into the potential activities of the target compounds.

Antimicrobial Activity

The antimicrobial potential of these Schiff bases has been evaluated against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Bases Derived from 4-(Methylthio)benzaldehyde

Compound IDAmine PrecursorTest OrganismMIC (µg/mL)Reference
3g 4-Bromo-2-chloro-6-methylbenzenamineE. coli40[2]
P. fluorescens50[2]
M. luteus25[2]
B. subtilis30[2]
3h 4-Chloropyridin-2-amineE. coli20[2]
P. fluorescens10[2]
M. luteus15[2]
B. subtilis15[2]
3i 3-Chloro-5-(trifluoromethyl)pyridin-2-amineE. coli25[2]
P. fluorescens15[2]
M. luteus20[2]
B. subtilis20[2]
Standard StreptomycinE. coli16[2]
P. fluorescens8[2]
M. luteus12[2]
B. subtilis13[2]
Antioxidant Activity

The antioxidant capacity of these compounds is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates greater antioxidant activity.

Table 2: DPPH Radical Scavenging Activity (IC50) of Schiff Bases Derived from 4-(Methylthio)benzaldehyde

Compound IDAmine PrecursorIC50 (µM)Reference
3b 4-Aminophenol340[3]
3c Thiazol-2-amine120[3]
3f (E)-N-(4-(methylthio)benzylidene)-4-bromo-2-chloro-6-methylbenzenamine335[3]
3g 4-Bromo-2-chloro-6-methylbenzenamine40[3]
3h 4-Chloropyridin-2-amine20[3]
3i 3-Chloro-5-(trifluoromethyl)pyridin-2-amine25[3]
Standard Ascorbic Acid16[3]
Cytotoxic Activity

The cytotoxic effects of these Schiff bases against cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value in this context is the concentration of the compound that reduces the viability of the cancer cells by 50%.

Table 3: Cytotoxic Activity (IC50) of Schiff Bases Derived from 4-(Methylthio)benzaldehyde Against Human Peripheral Lymphocytes

Compound IDAmine PrecursorIC50 (µg/mL)Reference
3b 4-Aminophenol>100[2]
3h 4-Chloropyridin-2-amine50[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide the experimental protocols for the key biological assays cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Preparation of Microbial Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Preparation of Test Compounds: The Schiff base is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration. Serial twofold dilutions are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

DPPH Radical Scavenging Assay

This assay is a common and reliable method for evaluating the in-vitro antioxidant activity of compounds.

Protocol:

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Preparation of Test Compounds: The Schiff base is dissolved in methanol to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure: A specific volume of the DPPH solution is added to each dilution of the test compound. The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer. A control containing only methanol and DPPH is also measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment with Test Compounds: The Schiff bases are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: After the incubation period, the medium is replaced with fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plate is then incubated for another 3-4 hours.

  • Solubilization of Formazan: The MTT-containing medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Calculation of Cell Viability and IC50: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Visualizations

Diagrams are provided below to illustrate key experimental workflows and conceptual relationships.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Bacterial Inoculum (0.5 McFarland) Plate 96-Well Plate Inoculum->Plate Compounds Schiff Base Dilutions Compounds->Plate Incubation Incubate (37°C, 24h) Plate->Incubation Read Visual Inspection Incubation->Read MIC Determine MIC Read->MIC

Caption: Workflow for Antimicrobial Susceptibility Testing.

DPPH_Assay_Workflow DPPH_Solution DPPH in Methanol Mix Mix & Incubate (30 min, Dark) DPPH_Solution->Mix Test_Sample Schiff Base in Methanol Test_Sample->Mix Measure_Absorbance Measure Absorbance (~517 nm) Mix->Measure_Absorbance Calculate_IC50 Calculate % Scavenging & Determine IC50 Measure_Absorbance->Calculate_IC50

Caption: DPPH Radical Scavenging Assay Workflow.

MTT_Assay_Signaling_Concept cluster_cell Living Cell Mitochondria Mitochondria Dehydrogenase Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Dehydrogenase->Formazan MTT MTT (Yellow, Soluble) MTT->Dehydrogenase Reduction

Caption: Conceptual Basis of the MTT Assay.

References

The Phenylthio Moiety: A Performance Enhancer in Chalcone Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced therapeutic potential is perpetual. Chalcones, a class of aromatic ketones, have long been a focus of such research due to their broad spectrum of biological activities. A key aspect of chalcone chemistry lies in the strategic modification of their aromatic rings to fine-tune their properties. This guide provides a comparative analysis of 4-(phenylthio)benzaldehyde against other common aromatic aldehydes in the synthesis of chalcones, supported by experimental data, detailed protocols, and an exploration of the resulting biological implications.

The introduction of a phenylthio group at the para-position of the benzaldehyde ring in the Claisen-Schmidt condensation reaction can significantly influence the reaction's efficiency and the biological profile of the resulting chalcone. This is attributed to the electronic and steric nature of the sulfur-containing substituent.

Comparative Performance in Chalcone Synthesis

The Claisen-Schmidt condensation, a cornerstone of chalcone synthesis, involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone. The electrophilicity of the aldehyde's carbonyl carbon is a critical factor governing the reaction rate and yield. Electron-withdrawing groups on the benzaldehyde ring tend to enhance this electrophilicity, often leading to higher yields and faster reactions.

While a direct comparative study under identical conditions was not found in the reviewed literature, an analysis of published data allows for a meaningful comparison. A study by Donaire-Arias et al. (2023) provides yields for a range of para-substituted benzaldehydes reacting with acetophenone. Separately, the synthesis of a structurally related compound, 1,3-diphenyl-3-(phenylthio)propan-1-one, demonstrates the feasibility and efficiency of incorporating the phenylthio moiety.

Aromatic AldehydeSubstituent TypeReported Yield (%)[1]
This compoundElectron-donating (overall)89%*
4-NitrobenzaldehydeStrong Electron-Withdrawing94%
4-ChlorobenzaldehydeElectron-Withdrawing92%
4-BromobenzaldehydeElectron-Withdrawing91%
BenzaldehydeUnsubstituted85%
4-MethoxybenzaldehydeStrong Electron-Donating65%
4-(Dimethylamino)benzaldehydeVery Strong Electron-Donating55%

*Note: The yield for the chalcone derived from this compound is for a structurally similar compound, 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one, and is presented for comparative purposes[2]. The reaction conditions for this synthesis may differ from those used for the other aldehydes in the table.

The data suggests that while strong electron-withdrawing groups like the nitro group lead to the highest yields, the phenylthio group also facilitates the reaction to a high yield. The sulfur atom in the phenylthio group can participate in resonance, donating electron density to the aromatic ring, yet its overall electronic effect is a complex interplay of inductive and resonance effects. The high yield observed suggests that it does not significantly deactivate the aldehyde towards nucleophilic attack.

Experimental Protocols

The following are representative experimental protocols for the synthesis of chalcones via the Claisen-Schmidt condensation.

Protocol 1: General Base-Catalyzed Chalcone Synthesis

This protocol is a standard method for synthesizing chalcones.[3]

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Substituted Benzaldehyde (e.g., this compound) (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL).

  • Cool the solution in an ice bath and slowly add an aqueous solution of NaOH (e.g., 10 mL of a 10% w/v solution) with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

Protocol 2: Solvent-Free Grinding Method

This "green chemistry" approach minimizes the use of organic solvents and can lead to shorter reaction times.[4]

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Substituted Benzaldehyde (e.g., this compound) (1.0 eq)

  • Powdered Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.0 eq)

  • Mortar and pestle

Procedure:

  • Place the substituted acetophenone (e.g., 5 mmol) and the substituted benzaldehyde (e.g., 5 mmol) in a mortar.

  • Add powdered NaOH or KOH (e.g., 5 mmol) to the mixture.

  • Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically turn into a paste and then solidify.

  • Add cold water to the solid mass and continue to grind for a few more minutes.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent if further purification is required.

Biological Activity and Signaling Pathways

Chalcones are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of a phenylthio substituent can modulate this activity. Thio-chalcone derivatives have been shown to impact key cellular signaling pathways involved in inflammation and cancer progression, such as the NF-κB and STAT3 pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. Chalcones containing a thioether linkage have been shown to inhibit the activation of NF-κB.

Chalcone_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_NFkB IkB-NFkB (Inactive complex) NFkB NFkB NFkB_active NFkB (Active) IkB_NFkB->NFkB_active IkB degradation Chalcone This compound -derived Chalcone Chalcone->IKK Inhibits Chalcone->NFkB_active Inhibits nuclear translocation DNA DNA NFkB_active->DNA Translocates to nucleus and binds to DNA Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes

Caption: Inhibition of the NF-κB Signaling Pathway by a this compound-derived Chalcone.

Experimental Workflow

The overall process from synthesis to biological evaluation of chalcones follows a structured workflow.

Chalcone_Workflow Start Start: Select Aldehyde & Acetophenone Synthesis Chalcone Synthesis (Claisen-Schmidt Condensation) Start->Synthesis Purification Purification (Recrystallization or Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Biological_Screening Biological Activity Screening (e.g., Anticancer, Anti-inflammatory) Characterization->Biological_Screening Mechanism_Study Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Biological_Screening->Mechanism_Study End End: Lead Compound Identification Mechanism_Study->End

References

A Comparative Guide to the Synthesis of 4-(Phenylthio)benzaldehyde: A New Route vs. an Established Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a new synthetic route to 4-(phenylthio)benzaldehyde against a more established method. The performance of each route is evaluated based on experimental data, and detailed protocols are provided for reproducibility. This document aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and scalability.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure, incorporating both a reactive aldehyde group and a phenylthio moiety, allows for diverse chemical transformations. The development of efficient and robust synthetic routes to this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide compares a modern copper-catalyzed C-S cross-coupling reaction with the traditional Ullmann condensation for the preparation of this compound.

Performance Comparison

The following table summarizes the key performance indicators for the new and established synthetic routes to this compound.

ParameterNew Synthetic Route (Copper-Catalyzed C-S Coupling)Established Route (Ullmann Condensation)
Starting Materials 4-Iodobenzaldehyde, Thiophenol4-Chlorobenzaldehyde, Thiophenol
Catalyst/Reagent Copper(I) iodide (CuI), Ligand (e.g., DABCO)Copper powder
Base K₂CO₃K₂CO₃
Solvent Acetonitrile or DMFDMF
Temperature 80-120 °C>150 °C (often higher)
Reaction Time 12-24 hours24-48 hours
Reported Yield Good to Excellent (typically >80%)Moderate to Good (highly variable)
Key Advantages Milder reaction conditions, generally higher yields, better functional group tolerance.[1]Utilizes a less expensive starting material (4-chlorobenzaldehyde).
Key Disadvantages Requires a more expensive starting material (4-iodobenzaldehyde), potential for ligand cost.Harsh reaction conditions, often requires stoichiometric amounts of copper, yields can be inconsistent.[2]

Experimental Protocols

New Synthetic Route: Copper-Catalyzed C-S Cross-Coupling

This protocol is based on modern ligand-assisted copper-catalyzed methods for C-S bond formation.[1]

Materials:

  • 4-Iodobenzaldehyde

  • Thiophenol

  • Copper(I) iodide (CuI)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodobenzaldehyde (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and DABCO (0.1 mmol, 10 mol%).

  • Add anhydrous acetonitrile (5 mL) to the flask.

  • To this suspension, add thiophenol (1.2 mmol) and potassium carbonate (2.0 mmol).

  • The reaction mixture is then heated to 120 °C and stirred for 12-24 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Established Route: Ullmann Condensation

This protocol is a representative example of the traditional Ullmann condensation for the synthesis of diaryl thioethers.[3][4]

Materials:

  • 4-Chlorobenzaldehyde

  • Thiophenol

  • Copper powder (activated)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • In a round-bottom flask, activate copper powder by stirring with a dilute solution of iodine in acetone, followed by washing with acetone and drying under vacuum.

  • To the flask containing the activated copper powder (2.0 mmol), add 4-chlorobenzaldehyde (1.0 mmol) and potassium carbonate (1.5 mmol).

  • Add anhydrous DMF (10 mL) to the flask.

  • Add thiophenol (1.2 mmol) to the reaction mixture.

  • Heat the mixture to reflux (typically >150 °C) and stir vigorously for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the copper residues.

  • The filtrate is poured into a large volume of water and extracted with diethyl ether or ethyl acetate (3 x 20 mL).

  • The combined organic extracts are washed with water, then with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.

Product Validation and Characterization

The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic methods.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.92 (s, 1H, -CHO), 7.78 – 7.75 (m, 2H, Ar-H), 7.34 – 7.31 (m, 2H, Ar-H), 7.31 – 7.21 (m, 5H, Ar-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 191.1, 147.9, 135.8, 133.0, 131.0, 129.9, 129.1, 127.0, 125.2.

  • IR (KBr, cm⁻¹): ~3060 (aromatic C-H stretch), ~2820, 2730 (aldehyde C-H stretch), ~1700 (C=O stretch), ~1580, 1480 (aromatic C=C stretch).[5][6]

  • Mass Spectrometry (EI): m/z (%) = 214 (M+), 185, 139, 109, 77.[7]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the experimental protocols.

new_synthetic_route cluster_reactants Reactants 4-Iodobenzaldehyde 4-Iodobenzaldehyde 4-Iodobenzaldehyde->Reaction Thiophenol Thiophenol Thiophenol->Reaction CuI_DABCO CuI, DABCO CuI_DABCO->Reaction K2CO3 K2CO3 K2CO3->Reaction Acetonitrile Acetonitrile, 120 °C Acetonitrile->Reaction Product This compound Reaction->Product

Caption: New Synthetic Route: Copper-Catalyzed C-S Coupling.

established_route cluster_reactants Reactants 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde->Reaction Thiophenol Thiophenol Thiophenol->Reaction Copper Cu powder Copper->Reaction K2CO3 K2CO3 K2CO3->Reaction DMF DMF, >150 °C DMF->Reaction Product This compound Reaction->Product

Caption: Established Route: Ullmann Condensation.

Conclusion

The new copper-catalyzed C-S cross-coupling reaction offers a more efficient and milder alternative to the traditional Ullmann condensation for the synthesis of this compound. While the established Ullmann route may be economically favorable in terms of the starting aryl halide, the newer method's higher yields, shorter reaction times, and less stringent temperature requirements make it an attractive option for many applications. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including cost considerations, available equipment, and desired scale of production. The validation of the final product through the described spectroscopic methods is crucial to ensure its quality and suitability for downstream applications.

References

A Comparative Guide to Catalysts for the Synthesis of 4-(Phenylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 4-(Phenylthio)benzaldehyde, a valuable building block in the preparation of various organic compounds, can be synthesized through several catalytic cross-coupling methods. This guide provides an objective comparison of the two primary catalytic systems: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-S coupling, supported by experimental data and detailed protocols to inform catalyst selection.

The synthesis of this compound typically involves the cross-coupling of an aryl halide, such as 4-bromobenzaldehyde, with thiophenol. The choice of catalyst is a critical factor that influences reaction efficiency, cost, and substrate scope. Copper-based catalysts, characteristic of the Ullmann reaction, are generally more economical, while palladium-based systems, used in Buchwald-Hartwig reactions, often offer milder reaction conditions and broader functional group tolerance.

Catalyst Performance: A Quantitative Comparison

The selection of a suitable catalyst system is crucial for optimizing the synthesis of this compound. Below is a summary of the performance of representative copper- and palladium-based catalysts under specific experimental conditions.

Catalyst SystemAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
5 mol% CuI / 10 mol% 1,10-Phenanthroline4-IodobenzaldehydeCs₂CO₃Toluene11018~85-95
1 mol% Pd-PEPPSI-IPent4-IodobenzaldehydeKOBuᵗ(none)25 (milling)3~90

Experimental Protocols

Detailed methodologies for the synthesis of this compound using a copper-catalyzed Ullmann condensation and a palladium-catalyzed Buchwald-Hartwig C-S coupling are provided below.

Protocol 1: Copper-Catalyzed Ullmann Condensation

This protocol utilizes a copper(I) iodide catalyst in conjunction with a 1,10-phenanthroline ligand to facilitate the C-S cross-coupling reaction.

Materials:

  • 4-Iodobenzaldehyde

  • Thiophenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk tube, add 4-iodobenzaldehyde (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and cesium carbonate (2.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Add thiophenol (1.2 mmol) and anhydrous toluene (5 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 110 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate gradient) to afford this compound.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-S Coupling (Mechanochemical)

This protocol employs a modern, solvent-free mechanochemical approach using a palladium pre-catalyst, which can offer advantages in terms of reduced solvent waste and potentially faster reaction times.

Materials:

  • 4-Iodobenzaldehyde

  • Thiophenol

  • Pd-PEPPSI-IPent catalyst (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation)

  • Potassium tert-butoxide (KOBuᵗ)

  • Sand (as a grinding auxiliary)

  • Milling apparatus (e.g., mixer mill) with milling jars and balls

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a milling jar, add 4-iodobenzaldehyde (1.0 mmol), thiophenol (1.0 mmol), Pd-PEPPSI-IPent (0.01 mmol, 1 mol%), potassium tert-butoxide (2.0 mmol), and sand (approximately 2 mass equivalents).

  • Add a milling ball to the jar and seal it.

  • Place the jar in the mixer mill and mill at a specified frequency (e.g., 30 Hz) for 3 hours at room temperature.

  • After milling, carefully open the jar and transfer the solid mixture to a flask.

  • Add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product and filter to remove the sand and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Visualizing the Synthetic Pathways

To better understand the logical flow of these synthetic methods, the following diagrams illustrate the general experimental workflows.

Ullmann_Workflow reagents Combine Reactants: 4-Iodobenzaldehyde Thiophenol CuI, 1,10-Phenanthroline, Cs₂CO₃ inert_atm Establish Inert Atmosphere reagents->inert_atm solvent Add Anhydrous Toluene inert_atm->solvent reaction Heat at 110°C for 18h solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the Ullmann condensation.

Buchwald_Hartwig_Workflow reagents Combine Solids: 4-Iodobenzaldehyde Thiophenol Pd-PEPPSI-IPent, KOBuᵗ, Sand milling Mechanochemical Milling (3h at 25°C) reagents->milling extraction Solvent Extraction milling->extraction workup Aqueous Workup extraction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the Buchwald-Hartwig C-S coupling.

The catalytic cycles for these reactions illustrate the role of the metal catalyst in facilitating the C-S bond formation.

Catalytic_Cycles cluster_ullmann Ullmann Condensation (Cu-catalyzed) cluster_buchwald Buchwald-Hartwig C-S Coupling (Pd-catalyzed) CuI Cu(I)X CuSR Cu(I)SR CuI->CuSR RSH, Base CuIII Ar-Cu(III)(SR)X CuSR->CuIII Ar-X (Oxidative Addition) CuIII->CuI Reductive Elimination Product_U Ar-S-R CuIII->Product_U ArX Ar-X RSH R-SH Base Base Pd0 LₙPd(0) PdII_1 LₙPd(II)(Ar)(X) Pd0->PdII_1 Ar-X (Oxidative Addition) PdII_2 LₙPd(II)(Ar)(SR) PdII_1->PdII_2 RSH, Base PdII_2->Pd0 Reductive Elimination Product_B Ar-S-R PdII_2->Product_B ArX_B Ar-X RSH_B R-SH Base_B Base

Caption: Generalized catalytic cycles for C-S cross-coupling reactions.

Cytotoxicity of 4-(Phenylthio)benzaldehyde Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the cytotoxic potential of compounds synthesized from 4-(phenylthio)benzaldehyde, offering a comparative look at their performance against cancer cell lines and outlining key experimental methodologies.

For researchers and scientists in the field of oncology and drug discovery, the quest for novel cytotoxic agents with high efficacy and selectivity remains a paramount objective. Benzaldehyde and its derivatives have emerged as a promising class of compounds, with numerous studies highlighting their anticancer properties. This guide focuses specifically on compounds synthesized from this compound, providing a comparative overview of their cytotoxic activities, detailing the experimental protocols used for their evaluation, and visualizing the underlying scientific principles.

Comparative Cytotoxicity Data

The cytotoxic efficacy of various compounds derived from or structurally related to this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below.

Compound ClassSpecific Derivative/AnalogCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
β-Aryl-β-mercapto Ketones 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-oneMCF-7 (Breast)Not specified, but high activity reportedTamoxifenNot specified
1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-oneMCF-7 (Breast)Not specified, but high activity reportedTamoxifenNot specified
Schiff Bases (from 4-(methylthio)benzaldehyde)*Schiff base derivatives 3b and 3hHuman Peripheral LymphocytesStrongest activity in the series--
Phenylthiazole Derivatives Compound 4c (para-nitro)SKNMC (Neuroblastoma)10.8 ± 0.08Doxorubicin-
Compound 4d (meta-chloro)Hep-G2 (Hepatocarcinoma)11.6 ± 0.12Doxorubicin-
Benzyloxybenzaldehyde Derivatives 2-[(3-methoxybenzyl)oxy]benzaldehyde (Compound 29)HL-60 (Leukemia)Significant activity at 1-10 µM--
Other derivatives (17, 26, 27, 28, 30, 31)HL-60 (Leukemia)Significant activity at 1-10 µM--

*Note: Data for Schiff bases derived from 4-(methylthio)benzaldehyde is included as a close structural analog to this compound derivatives. The original study noted strong activity against human peripheral lymphocytes but did not provide specific IC50 values against cancer cell lines[1]. The phenylthiazole and benzyloxybenzaldehyde derivatives are not directly synthesized from this compound but represent classes of compounds that could be and are included for comparative purposes[2][3]. All compounds in the β-Aryl-β-mercapto Ketones class showed high cytotoxic activity on MCF-7 cancerous cells, reportedly more so than the reference drug Tamoxifen[4].

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in preclinical drug development. The following are detailed methodologies for key experiments frequently cited in the study of benzaldehyde derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 8,000-10,000 viable cells per well and incubated for 24 hours to allow for cell attachment[2].

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a further 24 to 72 hours, depending on the cell line's doubling time[2].

  • MTT Addition: Following the incubation period, the culture medium is removed, and a solution of MTT in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentrations.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism through which cytotoxic compounds exert their anticancer effects. Several assays can be employed to detect and quantify apoptosis.

DNA Fragmentation Analysis:

A hallmark of apoptosis is the cleavage of DNA into smaller fragments.

  • Cell Treatment: Cells are treated with the test compounds for a specified period.

  • DNA Extraction: Genomic DNA is extracted from both treated and untreated cells.

  • Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel. The DNA from apoptotic cells will appear as a characteristic "ladder" of fragments, while the DNA from healthy cells will remain as a high molecular weight band.

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

This method allows for the differentiation between viable, apoptotic, and necrotic cells.

  • Cell Staining: Treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Science

To better understand the processes involved in cytotoxicity studies, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway for apoptosis induction.

experimental_workflow cluster_synthesis Compound Synthesis cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis start This compound reaction Reaction with Amines, Acetophenones, etc. start->reaction product Synthesized Derivatives reaction->product treatment Compound Treatment product->treatment apoptosis_treatment Compound Treatment product->apoptosis_treatment cell_culture Cancer Cell Lines cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 flow_cytometry Flow Cytometry (Annexin V/PI) apoptosis_treatment->flow_cytometry dna_fragmentation DNA Fragmentation apoptosis_treatment->dna_fragmentation mechanism Mechanism of Action flow_cytometry->mechanism dna_fragmentation->mechanism

Caption: Experimental workflow for the synthesis and cytotoxic evaluation of this compound derivatives.

apoptosis_pathway cluster_cell Cancer Cell cluster_mitochondria Mitochondrial Pathway compound This compound Derivative bax Bax Activation compound->bax bcl2 Bcl-2 Inhibition compound->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A plausible signaling pathway for apoptosis induction by cytotoxic benzaldehyde derivatives.

Conclusion

The exploration of compounds synthesized from this compound and its analogs reveals a promising avenue for the development of novel anticancer agents. The data presented herein, though necessitating further expansion through more direct studies, indicates that derivatives such as β-aryl-β-mercapto ketones and Schiff bases warrant deeper investigation. The provided experimental protocols and visual diagrams serve as a foundational resource for researchers aiming to build upon this area of study. Future work should focus on synthesizing a broader range of derivatives from this compound and evaluating their cytotoxicity across a comprehensive panel of cancer cell lines to establish clear structure-activity relationships and elucidate their precise mechanisms of action.

References

Safety Operating Guide

Personal protective equipment for handling 4-(Phenylthio)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Phenylthio)benzaldehyde (CAS No. 1208-88-4). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the compound.

Properties and Hazards

This compound is an organic compound that typically appears as an off-white to light brown powder or a pale yellow to light brown solid.[1][2] It is important to be aware of its potential hazards to ensure safe handling.

Physicochemical Properties

PropertyValue
Molecular FormulaC13H10OS
Molecular Weight214.28 g/mol
Melting Point53-54 °C
Boiling Point136-138 °C @ 0.1 Torr
Flash Point209.9 ± 8.9 °C
Density1.2 ± 0.1 g/cm³

(Source: ECHEMI)[3]

Hazard Identification

While some sources indicate no GHS classification, it is crucial to handle this chemical with care due to its potential irritant properties and the hazards associated with similar benzaldehyde compounds.[2][3] One safety data sheet for a related compound, Benzaldehyde, lists it as a combustible liquid that can cause skin and serious eye irritation, be harmful if inhaled, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[4][5]

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The selection of PPE is based on the potential for contact with the substance.

Recommended PPE

Protection TypeEquipment
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[1][6] A face shield may be necessary for splash protection.[7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][8] Ensure gloves are compatible with the substance and the task.
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][3] If vapors or aerosols are generated, a NIOSH-approved respirator may be required.[4][5]
Footwear Closed-toe shoes are mandatory in a laboratory setting.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling assess_risk Assess Risks: - Inhalation of dust - Skin/eye contact select_ppe Select Appropriate PPE assess_risk->select_ppe Based on task don_lab_coat 1. Lab Coat don_respirator 2. Respirator (if needed) don_goggles 3. Goggles/Face Shield don_gloves 4. Gloves handle_chemical Handle this compound in a fume hood don_gloves->handle_chemical

Operational Plans

Handling and Storage

  • Handling : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of its dust or potential vapors.[1][3] Avoid contact with skin and eyes by wearing the appropriate PPE.[3] Use non-sparking tools and prevent the build-up of electrostatic discharge.[3]

  • Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] It is recommended to store it under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2-8°C) to prevent degradation from moisture and air.[1] Keep it away from incompatible materials, such as strong oxidizing agents and strong bases.[8]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation.[4][8] For small spills, use an inert absorbent material to soak up the substance and place it in a suitable, closed container for disposal.[8] Avoid generating dust. For larger spills, it may be necessary to dike the area to prevent spreading.[9] Do not let the product enter drains.[4]

Emergency Procedures

First Aid Measures

  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][10]

  • Skin Contact : In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician.[4][8][10]

  • Eye Contact : If the substance enters the eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention from an ophthalmologist.[4]

  • Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9][10]

Emergency_Response_Plan cluster_routes Routes of Exposure cluster_actions Immediate Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water skin_contact->wash_skin rinse_eyes Rinse Eyes with Water eye_contact->rinse_eyes rinse_mouth Rinse Mouth, Do Not Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Disposal Plan

Waste Disposal

All waste material containing this compound must be disposed of in accordance with local, regional, and national regulations.[4] Do not dispose of the chemical into drains or the environment.[8] Chemical waste should be handled by a licensed professional waste disposal service. Leave the chemical in its original container and do not mix it with other waste.[4] Uncleaned containers should be treated as the product itself.[4]

Container Disposal

Dispose of empty containers in an approved waste disposal plant.[4] Ensure containers are completely empty before disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.